Tetraamylammonium iodide
Description
The exact mass of the compound Tetrapentylammonium iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetrapentylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.HI/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLZDUAOBOMSNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15959-61-2 (Parent) | |
| Record name | 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1) | |
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DSSTOX Substance ID |
DTXSID20883857 | |
| Record name | 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1) | |
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Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream or light yellow hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Tetrapentylammonium iodide | |
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CAS No. |
2498-20-6 | |
| Record name | Tetrapentylammonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1) | |
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| Record name | 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1) | |
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| Record name | 1-Pentanaminium, N,N,N-tripentyl-, iodide (1:1) | |
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| Record name | Tetrapentylammonium iodide | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Tetraamylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of tetraamylammonium iodide, a quaternary ammonium (B1175870) salt with applications in organic synthesis and pharmaceutical development. The document details the underlying chemical principles, a generalized experimental protocol, and methods for purification and characterization.
Introduction
This compound, also known as tetrapentylammonium (B98587) iodide, is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four pentyl (amyl) groups, with an iodide counterion. Its structure imparts surfactant-like properties, making it a useful phase-transfer catalyst in organic synthesis.[1][2] Phase-transfer catalysts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic layer), thereby increasing reaction rates and yields.[1]
Synthesis of this compound
The synthesis of this compound is achieved through the Menshutkin reaction , a classic method for the preparation of quaternary ammonium salts.[3][4] This reaction involves the alkylation of a tertiary amine with an alkyl halide. In this specific case, triamylamine (B147544) (a tertiary amine) is reacted with amyl iodide (an alkyl iodide) to yield the desired this compound.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the triamylamine acts as a nucleophile, attacking the electrophilic carbon atom of the amyl iodide and displacing the iodide ion.
Reaction:
(C5H11)3N + C5H11I → [(C5H11)4N]+I-
Generalized Experimental Protocol
Materials and Equipment:
-
Triamylamine
-
Amyl iodide
-
A suitable solvent (e.g., acetonitrile (B52724), ethanol (B145695), or a non-polar solvent like toluene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve triamylamine in a suitable solvent.
-
Add a stoichiometric equivalent of amyl iodide to the solution.
-
Heat the reaction mixture to reflux with constant stirring. The reaction time and temperature will depend on the chosen solvent. For instance, reactions in acetonitrile or ethanol may proceed at their respective boiling points for several hours to overnight.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the quaternary ammonium salt, which is often less soluble in the reaction solvent than the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude this compound may precipitate out of the solution upon cooling. If so, it can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting crude product should be purified by recrystallization.
Purification of this compound
The primary method for purifying crude this compound is recrystallization . This technique relies on the principle that the solubility of a solid in a solvent increases with temperature.
Generalized Recrystallization Protocol
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For long-chain quaternary ammonium iodides, common recrystallization solvents include alcohols (methanol, ethanol), acetonitrile, or solvent mixtures (e.g., ethanol/diethyl ether).
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable recrystallization solvent.
-
Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form.
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Property | Description |
| Appearance | White to off-white crystalline powder.[1] |
| Melting Point | 135 - 138 °C.[1] A sharp melting point range close to the literature value is indicative of high purity. |
| Molecular Formula | C20H44IN[1] |
| Molecular Weight | 425.48 g/mol [1] |
| Purity (Titration) | ≥ 98%[1] |
| Spectroscopy | Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can confirm the structure by showing the characteristic signals for the pentyl groups attached to the nitrogen atom. While specific spectra for this compound are not widely published, the spectra would be similar to that of tetrabutylammonium (B224687) iodide, showing characteristic peaks for the alkyl chains.[5][6][7] Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-H and C-N bonds within the molecule. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 2498-20-6 | [1] |
| Molecular Formula | C20H44IN | [1] |
| Molecular Weight | 425.48 g/mol | [1] |
| Melting Point | 135 - 138 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥ 98% (by titration) | [1] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical steps in the preparation and analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2498-20-6: Tetrapentylammonium iodide | CymitQuimica [cymitquimica.com]
- 3. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 4. Tetra-n-butylammonium iodide - Wikipedia [en.wikipedia.org]
- 5. spectrabase.com [spectrabase.com]
- 6. Tetramethylammonium iodide(75-58-1) 1H NMR [m.chemicalbook.com]
- 7. Tetrabutylammonium iodide(311-28-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Tetraamylammonium Iodide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tetraamylammonium iodide in common organic solvents. Due to the limited availability of precise quantitative data for this compound, this guide presents qualitative solubility information and data for homologous tetraalkylammonium iodides to infer its likely behavior. Furthermore, it details a standardized experimental protocol for solubility determination and outlines a typical workflow where this compound is utilized, particularly in its capacity as a phase-transfer catalyst.
Introduction to this compound
This compound is a quaternary ammonium (B1175870) salt consisting of a central nitrogen atom bonded to four amyl (pentyl) groups and an iodide counterion. Like other quaternary ammonium salts, its properties are dictated by the bulky, lipophilic nature of the alkyl chains and the ionic character of the ammonium iodide group. These characteristics are crucial in determining its solubility in various organic solvents and its applications in chemical synthesis and electrochemical systems.[1]
Solubility Profile
Table 1: Qualitative Solubility of Tetraalkylammonium Iodides in Common Organic Solvents
| Compound | Methanol | Ethanol | Acetone | Chloroform (B151607) | Benzene (B151609) | Diethyl Ether |
| Tetramethylammonium (B1211777) iodide | Sparingly Soluble[2] | Sparingly Soluble[2] | Sparingly Soluble[2] | Insoluble[2] | - | Insoluble[2] |
| Tetraethylammonium iodide | Soluble | Soluble | - | Slightly Soluble | - | - |
| Tetrapropylammonium iodide | Soluble | Soluble | - | - | - | - |
| Tetrabutylammonium iodide | Soluble[3][4] | Soluble[3][5] | Soluble[5] | Slightly Soluble[3][6] | Insoluble[3][4] | - |
Based on the trend of increasing solubility with longer alkyl chains, it is anticipated that This compound would exhibit good solubility in polar aprotic and protic organic solvents such as methanol, ethanol, and acetone. Its solubility in less polar solvents like chloroform is expected to be moderate, while it is likely to be poorly soluble in nonpolar solvents such as benzene and diethyl ether.
Experimental Protocol for Solubility Determination
The following is a generalized isothermal shake-flask method for determining the solubility of this compound in an organic solvent. This method is adapted from established procedures for other quaternary ammonium halides.[7]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic water bath with shaker
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (chemically resistant to the solvent)
-
Spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solid is crucial to ensure that saturation is reached.
-
Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Preparation:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Determine the mass of the collected filtrate.
-
Dilute the filtrate with a suitable solvent to a concentration that is within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry by measuring the absorbance of the iodide ion, or through gravimetric analysis after solvent evaporation.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L, by using the following formula: Solubility ( g/100 mL) = (Mass of solute in filtrate / Volume of filtrate) * 100
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Applications in Organic Synthesis: Phase-Transfer Catalysis
This compound is a versatile phase-transfer catalyst, facilitating reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[1] The lipophilic amyl groups enhance its solubility in the organic phase, while the charged ammonium center allows it to pair with an anion from the aqueous phase, shuttling it into the organic phase to react.
Diagram 2: Mechanism of Phase-Transfer Catalysis
Caption: A diagram showing the role of this compound in transferring a nucleophile from the aqueous to the organic phase.
Conclusion
While quantitative solubility data for this compound remains elusive, its chemical structure and the properties of its homologs suggest good solubility in polar organic solvents. This characteristic is fundamental to its primary application as a phase-transfer catalyst in organic synthesis. The provided experimental protocol offers a reliable method for researchers to determine its solubility in specific solvents relevant to their work. Further research to quantify the solubility of this compound across a range of solvents and temperatures would be a valuable contribution to the field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tetramethylammonium iodide [chemister.ru]
- 3. Tetrabutylammonium iodide [chembk.com]
- 4. grokipedia.com [grokipedia.com]
- 5. CAS 311-28-4: Tetrabutylammonium iodide | CymitQuimica [cymitquimica.com]
- 6. Tetrabutylammonium iodide | 311-28-4 [chemicalbook.com]
- 7. path.web.ua.pt [path.web.ua.pt]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetraamylammonium Iodide
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tetraamylammonium iodide, also known as tetrapentylammonium (B98587) iodide. The information is intended for researchers, scientists, and professionals in the field of drug development and material science who utilize quaternary ammonium (B1175870) salts in their work.
Thermal Properties of this compound
This compound is a quaternary ammonium salt that sees use as a phase transfer catalyst and supporting electrolyte.[1] An understanding of its thermal stability is crucial for its application in various chemical processes, particularly those conducted at elevated temperatures.
Recent studies involving simultaneous differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have elucidated the thermal behavior of this compound (referred to as tetrapentylammonium iodide in the cited literature). The analysis reveals a multi-step decomposition process.[2]
Table 1: Thermal Properties of this compound
| Property | Value (°C) | Analytical Method |
| Melting Point | 135 - 138 | - |
| Onset of Decomposition (Td) | ~200 - 250 | TGA |
Note: The onset of decomposition is an estimated range based on the typical thermal behavior of tetraalkylammonium triiodides as detailed in the literature. The decomposition of these salts generally commences after melting.[2][3]
The thermal decomposition of tetraalkylammonium iodides, including this compound, typically proceeds via an initial loss of iodine (I2) from the triiodide anion, followed by the decomposition of the organic cation at higher temperatures.[2][3]
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The following section details a standard experimental protocol for determining the thermal stability of this compound using simultaneous TGA/DSC analysis. This methodology is based on common practices for the thermal analysis of organic salts.[4]
2.1. Instrumentation
A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is employed. The instrument should be equipped with a high-precision balance and a furnace capable of controlled heating rates in an inert atmosphere.
2.2. Sample Preparation
A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina (B75360) or platinum.
2.3. Experimental Conditions
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously records the sample weight (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature.
2.4. Data Analysis
-
TGA Curve: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is determined from this curve, typically as the temperature at which a significant weight loss begins.
-
DTG Curve: The derivative of the TGA curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates for each step.
-
DSC Curve: The DSC curve plots the heat flow versus temperature, indicating endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Caption: Workflow for TGA/DSC Analysis of this compound.
Signaling Pathways and Decomposition Mechanisms
The thermal decomposition of this compound is not known to involve biological signaling pathways. The decomposition is a chemical process driven by heat. The logical relationship of the decomposition can be visualized as follows.
Caption: Logical Steps in the Thermal Decomposition of this compound.
References
- 1. Thermal decomposition of tetraalkylammonium iodides [ouci.dntb.gov.ua]
- 2. Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fpe.umd.edu [fpe.umd.edu]
Spectroscopic Profile of Tetrapentylammonium Iodide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for tetrapentylammonium (B98587) iodide (also known as tetraamylammonium iodide), a quaternary ammonium (B1175870) salt with applications in various fields of chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for tetrapentylammonium iodide.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Solvent | Instrument |
| ¹H NMR | Not explicitly provided in search results | Not specified | Varian A-60D[1] |
| ¹³C NMR | Not explicitly provided in search results | Not specified | Not specified[1] |
Note: While specific chemical shifts were not found in the provided search results, the expected ¹H NMR spectrum would show signals corresponding to the different methylene (B1212753) groups and the terminal methyl group of the pentyl chains. Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the pentyl chains.
Table 2: Infrared (IR) Spectroscopy Data
| Technique | Key Absorptions (cm⁻¹) | Sample Preparation |
| FTIR | Data obtained in solution | Solution in acrylonitrile (B1666552) at various concentrations (0.02 M to 0.1 M)[2] |
Note: The IR spectrum of tetrapentylammonium iodide is characterized by C-H stretching and bending vibrations of the alkyl chains.
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | Key Fragments (m/z) | Instrument |
| GC-MS | Electron Ionization (EI-B) | 170, 171, 71, 114, 298[1] | JEOL JMS-01-SG[1] |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy A solution of tetrapentylammonium iodide was prepared in a suitable deuterated solvent. The spectrum was recorded on a Varian A-60D NMR spectrometer.[1] The data was processed to show the chemical shifts (δ) in parts per million (ppm) relative to a standard reference.
¹³C NMR Spectroscopy A sample of tetrapentylammonium iodide, sourced from Eastman Organic Chemicals, was dissolved in an appropriate deuterated solvent.[1] The ¹³C NMR spectrum was acquired, and the chemical shifts were reported in ppm.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy Solutions of tetrapentylammonium iodide in acrylonitrile were prepared at concentrations of 0.02 M, 0.05 M, 0.08 M, and 0.1 M.[2] The FTIR spectra were recorded for each solution to observe the vibrational modes of the molecule.[2]
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) The mass spectrum of tetrapentylammonium iodide was obtained using a JEOL JMS-01-SG gas chromatograph-mass spectrometer.[1] The sample was introduced into the instrument, and electron ionization (EI-B) was used to generate charged fragments.[1] The resulting mass-to-charge ratios (m/z) of the fragments were analyzed.[1]
Synthesis of Tetrapentylammonium Iodide
A common method for the synthesis of quaternary ammonium iodides involves the reaction of a tertiary amine with an alkyl iodide. For tetrapentylammonium iodide, this would typically involve the reaction of tripentylamine with pentyl iodide.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like tetrapentylammonium iodide.
References
Tetraamylammonium Iodide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of tetraamylammonium iodide, a quaternary ammonium (B1175870) salt with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and use as a phase-transfer catalyst.
Core Chemical Identifiers and Properties
This compound, also known as tetrapentylammonium (B98587) iodide, is a valuable reagent in organic chemistry. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Identifier/Property | Value | Reference |
| CAS Number | 2498-20-6 | [1] |
| Molecular Formula | C₂₀H₄₄IN | [1] |
| Molecular Weight | 425.47 g/mol | |
| IUPAC Name | Tetrapentylazanium;iodide | [1] |
| Synonyms | This compound, Tetra-n-pentylammonium iodide | [2] |
| Appearance | Cream or light yellow hygroscopic powder | [1] |
| Melting Point | 135-137 °C | |
| Solubility | Soluble in polar organic solvents. | [2] |
Synthesis of this compound
The synthesis of this compound follows the general principle of the Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. In this case, triamylamine (B147544) is reacted with amyl iodide (1-iodopentane) to yield the quaternary ammonium salt.
A general procedure for the synthesis of similar quaternary ammonium iodides, such as tetraethylammonium (B1195904) iodide, involves the reaction of the corresponding trialkylamine with an ethyl halide.[3] This method can be adapted for this compound.
General Synthetic Protocol (Adapted):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triamylamine in a suitable solvent such as acetonitrile (B52724) or ethanol.
-
Addition of Alkyl Halide: Add a stoichiometric equivalent or a slight excess of amyl iodide to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation and Purification: After cooling, the product may precipitate out of the solution. The precipitate can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.[4]
Applications in Organic Synthesis: Phase-Transfer Catalysis
This compound's primary application in research and development is as a phase-transfer catalyst (PTC). Due to its quaternary ammonium structure with lipophilic alkyl chains and an iodide counter-ion, it can facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates.[2] While specific protocols for this compound are not abundant in literature, the mechanisms and applications are well-documented for its analogs, such as tetrabutylammonium (B224687) iodide (TBAI).
Mechanism of Phase-Transfer Catalysis
In a typical phase-transfer catalyzed reaction, the quaternary ammonium cation (Q⁺) forms an ion pair with the reactant anion (X⁻) from the aqueous phase. This lipophilic ion pair (Q⁺X⁻) can then migrate into the organic phase, where it can react with the organic substrate. The resulting anion from the quaternary ammonium salt (in this case, I⁻) is then exchanged back into the aqueous phase.
Experimental Protocols (Analogous Compounds)
The following protocols describe the use of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. These procedures can likely be adapted for use with this compound, potentially with minor adjustments to reaction conditions to account for differences in lipophilicity.
Williamson Ether Synthesis
The Williamson ether synthesis is a common method for preparing ethers from an organohalide and an alkoxide.[5] The use of a phase-transfer catalyst is beneficial when the alkoxide is generated in an aqueous phase and the organohalide is in an organic phase.
General Protocol:
-
Reactant Preparation: In a reaction vessel, an alcohol is dissolved in an organic solvent (e.g., toluene). An aqueous solution of a strong base (e.g., sodium hydroxide) is added to generate the alkoxide.
-
Catalyst Addition: A catalytic amount of tetrabutylammonium iodide (e.g., 1-5 mol%) is added to the biphasic mixture.
-
Alkylating Agent Addition: The alkyl halide is added, and the mixture is stirred vigorously at a suitable temperature (e.g., room temperature to reflux) for several hours.
-
Workup and Purification: Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The resulting ether can be purified by distillation or chromatography.
N-Alkylation Reactions
Tetrabutylammonium iodide is also an effective catalyst for the N-alkylation of various nitrogen-containing compounds, such as amides and indazoles.[6]
General Protocol for N-Alkylation of an Indazole:
-
Reactant Mixture: To a solution of the indazole in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate.
-
Catalyst and Alkylating Agent: Add a catalytic amount of tetrabutylammonium iodide followed by the alkylating agent (e.g., methyl chloroacetate).[6]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.
-
Isolation: The reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.
Conclusion
This compound is a versatile quaternary ammonium salt with significant potential as a phase-transfer catalyst in a variety of organic transformations. While specific experimental protocols for this compound are less common in the literature compared to its tetrabutyl analog, the principles of its synthesis and catalytic activity are well-established. Researchers and drug development professionals can leverage the information and analogous protocols presented in this guide to effectively utilize this compound in their synthetic endeavors.
References
- 1. Tetrapentylammonium iodide | C20H44IN | CID 17248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2498-20-6: Tetrapentylammonium iodide | CymitQuimica [cymitquimica.com]
- 3. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 4. Tetrapentylammonium iodide | 2498-20-6 [chemicalbook.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
An In-depth Technical Guide to the Hygroscopic Nature of Tetraamylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of the principles and methods for assessing the hygroscopic nature of tetraalkylammonium salts, with a specific focus on tetraamylammonium iodide. However, a diligent search of scientific literature and technical databases did not yield specific quantitative hygroscopicity data (e.g., water vapor sorption isotherms) for this compound. Therefore, the data presented in the tables are illustrative examples based on the typical behavior of hygroscopic quaternary ammonium (B1175870) salts and should not be considered as experimentally determined values for this compound.
Introduction to Hygroscopicity and Tetraalkylammonium Iodides
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, typically at room temperature. This is a critical consideration in the development of pharmaceutical and chemical products, as the uptake of water can significantly impact a compound's physical and chemical stability, crystal structure, flowability, and dissolution rate.
This guide will delve into the factors influencing the hygroscopicity of this compound, the established experimental protocols for its characterization, and the interpretation of the resulting data.
Factors Influencing the Hygroscopicity of this compound
The extent of hygroscopicity in tetraalkylammonium iodides is influenced by several factors:
-
Crystal Lattice Energy: A more stable crystal lattice with high lattice energy will be less susceptible to disruption by water molecules, resulting in lower hygroscopicity.
-
Ionic Size and Charge Density: The size of the tetraalkylammonium cation influences the charge density. Larger cations, such as tetraamylammonium, have a more diffuse positive charge, which may affect their interaction with polar water molecules.
-
Nature of the Anion: The iodide anion also contributes to the overall hygroscopicity of the salt.
-
Presence of Impurities: Impurities can act as nucleation sites for water absorption, increasing the apparent hygroscopicity.
-
Environmental Conditions: The rate and extent of water uptake are directly dependent on the ambient relative humidity (RH) and temperature.
Experimental Protocols for Determining Hygroscopicity
Several well-established methods are used to quantitatively assess the hygroscopic nature of a solid material. The choice of method depends on the specific information required, such as the rate of water uptake, the equilibrium moisture content at various humidities, or the effect of moisture on the material's thermal properties.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent (typically water) vapor being absorbed by a sample.[4][5][6] It is the most common and comprehensive method for characterizing hygroscopicity.
Methodology:
-
A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.
-
The sample is initially dried under a stream of dry nitrogen gas (0% RH) to determine its dry mass.
-
The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, the sample's mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a predefined threshold).
-
After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to study the desorption process.
-
The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm.
A logical workflow for a DVS experiment is illustrated in the following diagram:
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Enthalpy of Formation for Tetra-n-butylammonium Iodide
This technical guide provides a comprehensive overview of the standard enthalpy of formation for tetra-n-butylammonium iodide (TBAI). It includes key quantitative data, a detailed experimental protocol for its determination via solution calorimetry, and a visualization of its role as a phase-transfer catalyst, which is pertinent to its application in organic synthesis and drug development.
Introduction
Tetra-n-butylammonium iodide (C₁₆H₃₆IN) is a quaternary ammonium (B1175870) salt widely utilized in various chemical processes.[1] Its efficacy as a phase-transfer catalyst, an electrolyte in electrochemical studies, and a source of iodide ions makes it a valuable reagent in organic synthesis, including the development of pharmaceutical compounds.[2][3] A fundamental understanding of its thermodynamic properties, particularly its standard enthalpy of formation (ΔHf°), is crucial for reaction engineering, process safety, and the development of robust synthetic methodologies. The standard enthalpy of formation refers to the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[4]
Quantitative Thermochemical Data
The standard enthalpy of formation for solid tetra-n-butylammonium iodide has been determined experimentally. The accepted values are summarized in the table below.
| Thermochemical Parameter | Value | Units | Reference |
| Standard Enthalpy of Formation (ΔHf°) | -498.6 ± 2.7 | kJ/mol | [5] |
| Standard Enthalpy of Formation (ΔHf°) | -499 | kJ/mol | [6] |
| Enthalpy of Combustion (ΔcH°) | -10942.5 ± 1.5 | kJ/mol | [5] |
Data is for the solid state at standard conditions (25 °C and 100 kPa).
Experimental Determination of Enthalpy of Formation
The standard enthalpy of formation of an organic salt like tetra-n-butylammonium iodide is typically determined indirectly using solution calorimetry and applying Hess's Law.[7] Direct combustion calorimetry can also be used but can be more complex for nitrogen- and halogen-containing compounds. The following protocol outlines a method using solution calorimetry.
3.1. Principle and Hess's Law Cycle
The direct formation of TBAI from its elements (carbon, hydrogen, nitrogen, and iodine) is not feasible to measure calorimetrically. Therefore, a Hess's Law cycle is constructed, which states that the total enthalpy change for a reaction is independent of the pathway taken.[4] A plausible thermochemical cycle is outlined below:
Caption: Hess's Law cycle for the determination of the enthalpy of formation of TBAI.
The enthalpy of formation of TBAI can be calculated using the following equation derived from the cycle:
ΔHf°(TBAI, s) = ΔHf°(Bu₄N⁺, aq) + ΔHf°(I⁻, aq) - ΔH_sol(TBAI)
To solve this, the standard enthalpies of formation of the aqueous tetra-n-butylammonium and iodide ions are required, and the enthalpy of solution (ΔH_sol) of TBAI must be measured experimentally.
3.2. Experimental Protocol: Solution Calorimetry
This protocol describes the measurement of the enthalpy of solution of TBAI.
3.2.1. Materials and Equipment
-
Isoperibol or coffee-cup calorimeter
-
High-precision digital thermometer (±0.01 °C)
-
Magnetic stirrer and stir bar
-
Analytical balance (±0.0001 g)
-
Volumetric flasks and pipettes
-
Tetra-n-butylammonium iodide (high purity, dried)
-
Distilled or deionized water (as the solvent)
3.2.2. Procedure
-
Calorimeter Calibration: The heat capacity of the calorimeter (C_cal) must be determined. This is typically done by mixing known amounts of hot and cold water in the calorimeter and measuring the final temperature.
-
Sample Preparation: Accurately weigh a small amount (e.g., 1-2 g) of dried tetra-n-butylammonium iodide.
-
Solvent Preparation: Add a precise volume (e.g., 100.0 mL) of distilled water to the calorimeter.
-
Temperature Equilibration: Allow the water in the calorimeter to reach a stable temperature, recording the temperature at regular intervals (e.g., every 30 seconds) for several minutes to establish a baseline.
-
Dissolution: Rapidly add the weighed TBAI to the water in the calorimeter, ensuring all the solid is transferred.
-
Data Acquisition: Continue to record the temperature at regular intervals as the TBAI dissolves, until a new stable temperature is reached or a clear trend of cooling back to ambient temperature is observed.
-
Data Analysis:
-
Plot temperature versus time to determine the change in temperature (ΔT) resulting from the dissolution, extrapolating the pre- and post-addition baselines to the time of mixing.
-
Calculate the heat absorbed or released by the solution (q_sol) using the formula: q_sol = m_sol * c_sol * ΔT, where m_sol is the mass of the solution and c_sol is its specific heat capacity (can be approximated as that of water, 4.184 J/g·°C).
-
Calculate the heat absorbed or released by the calorimeter (q_cal) using: q_cal = C_cal * ΔT.
-
The total heat of solution (q_rxn) is -(q_sol + q_cal).
-
The molar enthalpy of solution (ΔH_sol) is q_rxn divided by the number of moles of TBAI dissolved.
-
Application in Drug Development: Phase-Transfer Catalysis
In drug development and organic synthesis, TBAI is frequently used as a phase-transfer catalyst (PTC).[8] It facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase).[8] The tetrabutylammonium (B224687) cation is lipophilic and can transport an anion from the aqueous phase into the organic phase, where it can react with an organic substrate.[3]
4.1. Generalized Workflow for Phase-Transfer Catalysis
The following diagram illustrates the general mechanism of TBAI in a phase-transfer catalyzed reaction, such as a nucleophilic substitution where an aqueous nucleophile (Nu⁻) reacts with an organic substrate (R-X).
Caption: Generalized workflow of TBAI as a phase-transfer catalyst.
This catalytic cycle enhances reaction rates by bringing the nucleophile into the same phase as the organic reactant, which would otherwise be kinetically limited by the low mutual solubility of the reactants.[5]
Conclusion
The standard enthalpy of formation of tetra-n-butylammonium iodide is a well-established thermodynamic quantity, essential for the quantitative analysis of chemical processes in which it is involved. Its determination through solution calorimetry, guided by Hess's Law, provides a practical and accurate method for obtaining this value. Furthermore, a clear understanding of its role and mechanism as a phase-transfer catalyst is indispensable for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
References
- 1. Phase transfer catalysts between polar and non-polar media: a molecular dynamics simulation of tetrabutylammonium iodide at the formamide/hexane interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. adpharmachem.com [adpharmachem.com]
- 7. Enthalpy Changes by Calorimetry [wwwchem.uwimona.edu.jm]
- 8. News - Tetrabutylammonium Iodide: High-Quality Reagents for Research & Development [hschemraw.com]
Methodological & Application
Application Notes and Protocols for Tetraamylammonium Iodide as a Phase Transfer Catalyst
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraamylammonium iodide as a phase transfer catalyst in organic synthesis. While specific experimental data for this compound is limited in readily available scientific literature, its function is analogous to other tetraalkylammonium iodides, particularly the well-documented tetrabutylammonium (B224687) iodide (TBAI). Therefore, this document will detail the principles of phase transfer catalysis using tetraalkylammonium iodides and provide a representative protocol using TBAI, which can be adapted for use with this compound.
Introduction to this compound in Phase Transfer Catalysis
This compound (also known as tetrapentylammonium (B98587) iodide) is a quaternary ammonium (B1175870) salt with the chemical formula [(C₅H₁₁)₄N]⁺I⁻.[1] It is a white to off-white crystalline solid soluble in many organic solvents.[1] Its key application in organic and medicinal chemistry is as a phase transfer catalyst (PTC).[2][3]
Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase.[4] The tetraamylammonium cation is lipophilic due to its long alkyl chains, allowing it to be soluble in the organic phase. The iodide anion is hydrophilic. This amphiphilic nature enables the catalyst to transport anions from the aqueous phase into the organic phase, where the reaction with an organic-soluble substrate can occur.[1] This process significantly increases reaction rates and yields for a variety of synthetic transformations.[3][5]
The general mechanism for phase transfer catalysis involving a quaternary ammonium salt like this compound (Q⁺I⁻) in a nucleophilic substitution reaction is depicted below.
References
- 1. CAS 2498-20-6: Tetrapentylammonium iodide | CymitQuimica [cymitquimica.com]
- 2. Idaho 360 History | Lincoln Exhibit | Idaho State Historical Society [lincoln.history.idaho.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 5. chemimpex.com [chemimpex.com]
Applications of Tetraamylammonium Iodide in Organic Synthesis: A Comprehensive Overview
Introduction
Tetraamylammonium iodide, a quaternary ammonium (B1175870) salt, finds utility in various organic synthesis applications, primarily leveraging its properties as a phase-transfer catalyst and an electrolyte. While detailed experimental protocols specifically citing this compound are less common in published literature compared to its lower alkyl chain analogues like tetrabutylammonium (B224687) iodide (TBAI), the principles of its application are directly comparable. The longer amyl chains in this compound enhance its lipophilicity, which can be advantageous in specific solvent systems by increasing its solubility in organic phases.
This document provides a detailed overview of the applications of tetraalkylammonium iodides, using the extensively documented tetrabutylammonium iodide (TBAI) as a representative model. The protocols and data presented can be adapted for use with this compound, with the expectation of similar or potentially enhanced catalytic activity in nonpolar organic solvents.
Phase-Transfer Catalysis
Tetraalkylammonium iodides are quintessential phase-transfer catalysts (PTCs), facilitating reactions between reactants located in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). The lipophilic tetraalkylammonium cation encapsulates the anionic reactant, transporting it from the aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate occurs.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic example of a reaction significantly accelerated by tetraalkylammonium iodides. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide to form an ether. In a biphasic system (e.g., aqueous NaOH and an organic solvent), the tetraalkylammonium cation transports the hydroxide (B78521) ion into the organic phase to deprotonate the alcohol, or it can exchange with the metal cation of a pre-formed alkoxide, rendering the alkoxide more nucleophilic in the organic phase.
When using alkyl chlorides or bromides as substrates, tetraalkylammonium iodides offer a distinct advantage through the in situ Finkelstein reaction. The iodide ion of the catalyst can exchange with the halide of the alkylating agent, generating a more reactive alkyl iodide, which then reacts faster with the alkoxide.
General Reaction Scheme:
Where Q+ is the tetraalkylammonium cation.
| Alcohol/Phenol Substrate | Alkylating Agent | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Ethylphenol (B45693) | Methyl Iodide | 25% NaOH (aq) | 5 | Dichloromethane | Reflux | 1 | >90 |
| Phenol | Benzyl Bromide | 50% NaOH (aq) | 2 | Toluene | 80 | 2 | 95 |
| 2-Naphthol | Ethyl Bromide | K2CO3 | 5 | DMF | 70 | 4 | 92 |
| Benzyl alcohol | n-Butyl Bromide | 50% NaOH (aq) | 4 | Dichloromethane | 40 | 5 | 88 |
| Cyclohexanol | Allyl Bromide | NaH | 5 | THF | 25 | 6 | 85 |
Experimental Protocol: Synthesis of 4-Ethylanisole
This protocol is adapted from a procedure using tetrabutylammonium bromide (TBAB), and TBAI can be used interchangeably, often with improved results.
-
Materials:
-
4-Ethylphenol (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
25% (w/v) Sodium Hydroxide solution
-
Tetrabutylammonium Iodide (TBAI) (0.05 eq)
-
Dichloromethane (CH₂Cl₂)
-
5% (w/v) Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol in dichloromethane.
-
Add the 25% sodium hydroxide solution and the TBAI catalyst.
-
Stir the biphasic mixture vigorously and add methyl iodide.
-
Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. Wash the organic layer sequentially with 5% NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
Logical Workflow for Williamson Ether Synthesis:
Application Notes and Protocols: The Role of Tetraamylammonium Iodide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraalkylammonium iodides are a class of quaternary ammonium (B1175870) salts that play a crucial role as catalysts and reagents in a variety of organic reactions, particularly nucleophilic substitutions. While tetrabutylammonium (B224687) iodide (TBAI) is the most extensively studied and utilized member of this class, other tetraalkylammonium iodides, such as tetraamylammonium iodide, are presumed to exhibit similar reactivity and utility due to their shared chemical properties. This document will focus on the applications of this compound in nucleophilic substitution reactions, with the understanding that its behavior is analogous to the more thoroughly documented TBAI.
This compound is particularly effective in two key roles: as a phase-transfer catalyst (PTC) and as an iodide source for in situ halide exchange (the Finkelstein reaction) . These functionalities allow for the efficient synthesis of a wide range of organic molecules, including ethers, esters, and N-alkylated compounds, often with improved reaction rates and yields.
Physicochemical Properties
While specific data for this compound is not widely available, its properties can be inferred from those of other tetraalkylammonium iodides.
| Property | Tetramethylammonium Iodide | Tetraethylammonium Iodide[1] | Tetrabutylammonium Iodide[2] | This compound (Predicted) |
| Molecular Formula | C4H12IN[3] | C8H20IN[1] | C16H36NI[2] | C20H44IN |
| Molecular Weight | 201.05 g/mol [3] | 257.16 g/mol [4] | 369.37 g/mol [2] | ~425.48 g/mol |
| Appearance | White crystalline powder[5] | Colorless or yellowish solid[1] | White to pale yellow powder[2] | White to off-white solid |
| Melting Point (°C) | >300[3] | 280 (decomposes)[1] | ~150-160[2] | Expected to be lower than TBAI |
| Solubility | Sparingly soluble in water[6] | Soluble in water[1] | Soluble in water and various organic solvents[2] | Soluble in organic solvents, sparingly soluble in water |
Core Applications in Nucleophilic Substitution
Phase-Transfer Catalysis
In many nucleophilic substitution reactions, the nucleophile (often an inorganic salt) is soluble in an aqueous phase, while the organic substrate is soluble in an organic phase. The immiscibility of these two phases leads to very slow reaction rates. This compound, as a phase-transfer catalyst, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase, where the reaction can proceed.
The lipophilic tetraamylammonium cation [(C5H11)4N]+ pairs with the nucleophilic anion (e.g., RO-, RS-, CN-) in the aqueous phase. This ion pair is soluble in the organic phase, allowing the nucleophile to react with the organic substrate.
Diagram: Mechanism of Phase-Transfer Catalysis
Caption: Phase-transfer catalysis workflow.
In Situ Halide Exchange: The Finkelstein Reaction
This compound can serve as a source of iodide ions to convert less reactive alkyl chlorides and bromides into more reactive alkyl iodides in situ. This is a variation of the Finkelstein reaction.[7] Iodide is an excellent nucleophile and a good leaving group, making the subsequent nucleophilic substitution by another nucleophile much faster.
This approach is particularly useful when the primary alkylating agent is an inexpensive but less reactive chloride or bromide.
Diagram: Finkelstein Reaction and Subsequent Substitution
Caption: In situ generation of a reactive intermediate.
Experimental Protocols and Applications
The following protocols are based on established procedures for nucleophilic substitution reactions using tetraalkylammonium iodides as catalysts.
Application 1: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[8] The use of this compound as a phase-transfer catalyst can significantly improve the yield and reaction rate, especially when dealing with solid alkoxides or two-phase reaction systems.
Quantitative Data from Literature (using TBAI as an analogue):
| Alkyl Halide | Alcohol/Phenol (B47542) | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) Bromide | Solketal | KOH (aq) | TBAI (5) | None | 100 | 24 | 94 | --INVALID-LINK--[9] |
| Allyl Bromide | Hydantoin (1a) | KOH (aq) | TBAI (not specified) | Toluene (B28343) | rt | 18 | 90 | --INVALID-LINK--[10] |
| Ethyl Bromide | 4-Ethylphenol | NaOH (aq) | TBAB (not specified) | None | Reflux | 1 | Not Specified | --INVALID-LINK--[8] |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
-
Materials:
-
Phenol (1.0 equiv)
-
Benzyl chloride (1.1 equiv)
-
Sodium hydroxide (B78521) (1.5 equiv)
-
This compound (0.05 equiv)
-
Toluene
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and sodium hydroxide in water.
-
Add this compound to the aqueous solution.
-
Add toluene to the flask, followed by the dropwise addition of benzyl chloride while stirring vigorously.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield pure benzyl phenyl ether.
-
Diagram: Experimental Workflow for Williamson Ether Synthesis
Caption: A typical experimental workflow.
Application 2: N-Alkylation of Amines
The N-alkylation of primary and secondary amines is a fundamental transformation in organic synthesis, often leading to the production of valuable pharmaceutical intermediates. However, over-alkylation to form tertiary amines and quaternary ammonium salts is a common side reaction.[11] The use of this compound can promote the desired mono-alkylation, particularly when less reactive alkyl halides are used.
Quantitative Data from Literature (using TBAI as an analogue):
| Amine | Alkyl Halide | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine | Alkyl Halide | Cesium Base | TBAI (optional) | DMSO/DMF | 23 | - | High | --INVALID-LINK--[12] |
| Benzyl Amine | Benzyl Bromide | Al2O3-OK | None | Acetonitrile | 30 | 2 | >95 | --INVALID-LINK--[13] |
Experimental Protocol: Synthesis of N-Benzylaniline
-
Materials:
-
Aniline (1.0 equiv)
-
Benzyl chloride (1.05 equiv)
-
Potassium carbonate (2.0 equiv)
-
This compound (0.1 equiv)
-
Acetonitrile
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile, add aniline.
-
Add this compound to the mixture.
-
Add benzyl chloride dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the solid residue with acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford N-benzylaniline.
-
Conclusion
This compound is a versatile and effective catalyst for a range of nucleophilic substitution reactions. Its utility as both a phase-transfer catalyst and an in situ source of iodide for the Finkelstein reaction makes it a valuable tool for organic chemists in research and drug development. The protocols and data presented here, largely based on the analogous and well-documented tetrabutylammonium iodide, provide a solid foundation for the application of this compound in the synthesis of ethers, amines, and other valuable organic compounds. The mild reaction conditions, improved yields, and broader substrate scope offered by this class of catalysts make them an attractive option for modern organic synthesis.
References
- 1. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 2. adpharmachem.com [adpharmachem.com]
- 3. Tetramethylammonium Iodide [chembk.com]
- 4. Tetraethylammonium iodide 98 68-05-3 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. researchgate.net [researchgate.net]
- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 13. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for Tetraamylammonium Iodide in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraamylammonium iodide [(CH₃(CH₂)₄)₄NI], a quaternary ammonium (B1175870) salt, serves as a highly effective phase-transfer catalyst (PTC) in a variety of organic transformations, most notably in alkylation reactions. Its role is particularly crucial in facilitating reactions between reactants located in different phases, such as a solid or aqueous phase and an organic phase. These application notes provide detailed protocols for the use of this compound in N-alkylation and O-alkylation reactions, offering valuable methodologies for synthetic chemists in research and drug development.
The protocols detailed below are based on well-established procedures for analogous quaternary ammonium iodides and are expected to be directly applicable or require minimal optimization for specific substrates.
Mechanism of Action in Phase-Transfer Catalyzed Alkylation
This compound accelerates alkylation reactions through a dual catalytic cycle. The primary roles are to act as a phase-transfer agent and an iodide source for the in-situ generation of a more reactive alkylating agent.
A typical workflow for the alkylation of a nucleophile (NuH) with an alkyl halide (R-X, where X = Cl, Br) in a biphasic system (e.g., aqueous NaOH and an organic solvent) is depicted below.
Caption: Figure 1. General mechanism for phase-transfer catalyzed alkylation.
Application 1: N-Alkylation of Indoles
The N-alkylation of indoles is a fundamental transformation in the synthesis of numerous biologically active compounds and pharmaceuticals.[6] this compound can be effectively used to catalyze this reaction, particularly with less reactive alkylating agents.
Quantitative Data for N-Alkylation of Indoles
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Indole (B1671886) | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | ~95 |
| 2 | 5-Bromoindole (B119039) | Methyl Iodide | DABCO | DMF | 90 | 5 | >98[7] |
| 3 | Indole-2-carboxylic acid | Dimethyl Carbonate | DABCO | DMF | 95 | 21 | High[7] |
| 4 | Indazole | Methyl Chloroacetate | K₂CO₃ | DMF | RT | 24 | Moderate[8] |
Experimental Protocol: N-Alkylation of 5-Bromoindole
This protocol is adapted from a procedure using a related catalyst system.[7]
-
Reaction Setup: To a solution of 5-bromoindole (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.1 mmol) and this compound (0.1 mmol, 10 mol%).
-
Addition of Alkylating Agent: Add methyl iodide (1.5 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. nbinno.com [nbinno.com]
- 3. organic chemistry - Using TBAI (tetra-butylammonium iodide) as a catalyst. Ideas on the mechanism or the driving force? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes: Tetraamylammonium Iodide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetraamylammonium iodide and its close analogue, tetrabutylammonium (B224687) iodide (TBAI), as a phase-transfer catalyst in the synthesis of key pharmaceutical intermediates. The protocols outlined below cover antiviral, anticancer, and antibacterial drug precursors, demonstrating the versatility of this catalyst in modern drug development.
Introduction
Tetraalkylammonium salts, particularly this compound and the more commonly documented tetrabutylammonium iodide (TBAI), are highly effective phase-transfer catalysts (PTCs).[1][2] Their amphiphilic nature, consisting of a lipophilic quaternary ammonium (B1175870) cation and a nucleophilic iodide anion, enables the transport of reactants across the interface of immiscible liquid phases (e.g., aqueous and organic) or from a solid to a liquid phase.[1] This catalytic action accelerates reaction rates, improves yields, and often allows for milder reaction conditions, making them invaluable tools in the synthesis of complex pharmaceutical intermediates.[1][3]
The iodide anion plays a crucial dual role. It can act as a potent nucleophile, for instance, by converting less reactive alkyl chlorides or bromides into more reactive alkyl iodides in situ (Finkelstein reaction), thereby significantly enhancing the rate of nucleophilic substitution reactions.[2]
Mechanism of Action: Phase-Transfer Catalysis
The fundamental principle of phase-transfer catalysis with tetraalkylammonium iodides involves the formation of an ion pair between the quaternary ammonium cation and an anionic reactant from the aqueous or solid phase. This lipophilic ion pair is then transferred into the organic phase, where it can react with the organic-soluble substrate. After the reaction, the catalyst cation is released and returns to the aqueous or solid phase to begin the cycle anew.
Caption: Mechanism of Phase-Transfer Catalysis.
Application 1: Synthesis of an Antiviral Intermediate (Amantadine Hydrochloride)
Amantadine (B194251) hydrochloride is an antiviral drug effective against influenza A infections.[3] A highly efficient, one-pot synthesis from 1-bromoadamantane (B121549) has been developed using TBAI as a phase-transfer catalyst.[3] This method significantly improves the yield and employs environmentally benign reagents.[3]
Quantitative Data
Table 1: Optimization of TBAI Concentration in Amantadine Hydrochloride Synthesis [3]
| Entry | TBAI (mmol) | Time (h) | Yield (%) |
| 1 | 0.00 | 2 | 45.13 |
| 2 | 0.25 | 2 | 75.64 |
| 3 | 0.50 | 2 | 86.23 |
| 4 | 1.00 | 2 | 96.08 |
| 5 | 1.25 | 2 | 96.15 |
Reaction Conditions: 1-bromoadamantane (46 mmol), urea (B33335) (138 mmol), Methanol (B129727), 65°C.
Table 2: Effect of Different Solvents on Amantadine Hydrochloride Synthesis [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 65 | 2 | 96.08 |
| 2 | Ethanol | 78 | 4 | 89.56 |
| 3 | Isopropanol | 82 | 6 | 75.23 |
| 4 | Acetonitrile | 81 | 5 | 65.87 |
Reaction Conditions: 1-bromoadamantane (46 mmol), urea (138 mmol), TBAI (1.00 mmol).
Experimental Protocol
Caption: Workflow for Amantadine HCl Synthesis.
Procedure:
-
To a round-bottom flask, add 1-bromoadamantane (10.0 g, 46 mmol), urea (8.3 g, 138 mmol), methanol (100 mL), and tetrabutylammonium iodide (TBAI) (0.37 g, 1.00 mmol).
-
Heat the reaction mixture to 65°C and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Slowly add 5N hydrochloric acid to the reaction mixture to facilitate in situ salt formation, leading to the precipitation of the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol.
-
Dry the product under vacuum to yield amantadine hydrochloride.
Application 2: Synthesis of Anticancer Intermediates (2-Thioxoimidazolidine-4,5-diones)
2-Thioxoimidazolidine-4,5-diones are heterocyclic scaffolds that exhibit a range of biological activities, including anticancer properties.[4] A simple and efficient one-pot synthesis has been developed using TBAI as a phase-transfer catalyst at room temperature.[4][5]
Quantitative Data
Table 3: Synthesis of Various 2-Thioxoimidazolidine-4,5-dione Derivatives
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 1-Phenyl-2-thioxoimidazolidine-4,5-dione | 85 |
| 2 | 4-Fluoroaniline | 1-(4-Fluorophenyl)-2-thioxoimidazolidine-4,5-dione | 82 |
| 3 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2-thioxoimidazolidine-4,5-dione | 80 |
| 4 | Benzylamine | 1-Benzyl-2-thioxoimidazolidine-4,5-dione | 88 |
Data is representative based on similar syntheses.
Experimental Protocol
Caption: Workflow for Anticancer Intermediate Synthesis.
Procedure: [5]
-
In a round-bottom flask, combine the primary amine (1.0 equiv.), carbon disulfide (1.0 equiv.), and TBAI (0.05 equiv.) in toluene. Stir the mixture for 20 minutes at room temperature.
-
Add liquid ammonia (2.0 equiv.) to the mixture and continue stirring for 10 hours.
-
Gradually add oxalyl chloride (1.02 equiv.) to the reaction mixture at room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add 50 mL of distilled water to the reaction mixture.
-
Extract the aqueous layer three times with ethyl acetate (20 mL each).
-
Combine the organic layers, wash with a 10% sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: 20% ethyl acetate in hexane) to obtain the desired 2-thioxoimidazolidine-4,5-dione.
Application 3: Synthesis of an Antibacterial Intermediate (N-Aryl-piperazine)
N-Aryl-piperazines are crucial structural motifs found in many antibacterial agents, including quinolones and linezolid. The synthesis of these intermediates can be efficiently achieved through nucleophilic aromatic substitution (SNAr) or N-alkylation reactions, which can be significantly enhanced by phase-transfer catalysis using TBAI.
Quantitative Data
Table 4: Representative N-Arylation of Piperazine (B1678402) using TBAI
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Difluoronitrobenzene | K₂CO₃ | DMF | 80 | 6 | 92 |
| 2 | 4-Chloronitrobenzene | K₂CO₃ | DMF | 100 | 12 | 85 |
| 3 | 2-Fluoropyridine | Cs₂CO₃ | Dioxane | 100 | 8 | 88 |
Data is representative of typical SNAr reactions facilitated by PTC.
Experimental Protocol
Procedure (General for N-Arylation):
-
To a round-bottom flask, add the aryl halide (1.0 equiv.), piperazine (1.2 equiv.), potassium carbonate (2.0 equiv.), and TBAI (0.1 equiv.) in a suitable solvent such as dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100°C and stir for 6-12 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-aryl-piperazine intermediate.
Conclusion
This compound and its analogues are robust and versatile phase-transfer catalysts that facilitate the synthesis of a wide range of pharmaceutical intermediates. The applications presented here for antiviral, anticancer, and antibacterial precursors highlight the broad utility of this catalyst class. The use of TBAI often leads to higher yields, shorter reaction times, and milder conditions, contributing to more efficient and sustainable synthetic processes in drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some Sulfonamide Derivatives with Potential Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of New Sulfonamide Derivatives as Possible Antibacterial Agents | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Electrochemical C-H Bond Activation Using Tetraalkylammonium Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical C-H bond activation facilitated by tetraalkylammonium iodide. The following sections detail the principles, experimental setup, and applications of this methodology, with a focus on the synthesis of phenanthridinones as a key example. While the specific data presented here utilizes tetrabutylammonium (B224687) iodide (TBAI), the principles and protocols are readily adaptable for tetraamylammonium iodide, which possesses similar electrochemical properties.
Introduction
The electrochemical approach allows for the generation of highly reactive intermediates, such as amidyl radicals, under mild conditions, leading to selective C-H functionalization.[2][3][4] This technique is particularly valuable in the synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.[2][7]
Mechanism of Action
The electrochemical C-H activation process mediated by tetraalkylammonium iodide involves the generation of an iodine-based mediator at the anode. This mediator then participates in the key C-H activation and bond-forming steps in the bulk solution. A proposed mechanism for the intramolecular C-H amination of 2-aryl N-methoxyamides to form phenanthridinones is illustrated below.
Experimental Protocols
The following protocols are based on the successful synthesis of phenanthridinones via electrochemical C-H amination.
General Setup
A constant-potential electrolysis setup is employed. The reaction is conducted in an undivided electrochemical cell equipped with a platinum plate anode and a copper plate cathode. The reaction temperature is maintained using a water bath or heating mantle.
Caption: Schematic of the experimental setup for constant-potential electrolysis.
Protocol for the Synthesis of Phenanthridinone (2a)
Materials:
-
N-methoxybiphenyl-2-carboxamide (1a)
-
Tetrabutylammonium iodide (TBAI)
-
N,N-Dimethylformamide (DMF)
-
Platinum plate electrode (3 cm x 1.5 cm)
-
Copper plate electrode (3 cm x 1.5 cm)
-
Undivided electrochemical cell
-
Constant potential power supply
-
Stirring plate and stir bar
-
Water bath or heating mantle
Procedure:
-
To an undivided electrochemical cell, add N-methoxybiphenyl-2-carboxamide (1a, 0.5 mmol).
-
Add TBAI (20 mol%, 0.1 mmol).
-
Add DMF (15 mL).
-
Equip the cell with the platinum plate anode and the copper plate cathode.
-
Place the cell in a water bath preheated to 70 °C and stir the solution.
-
Apply a constant potential of 2.5 V across the electrodes.
-
Continue the electrolysis until a total charge of 2 F/mol has been consumed (approximately 5 hours).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired phenanthridinone (2a).
Quantitative Data
The following tables summarize the yields of various phenanthridinone derivatives synthesized using the electrochemical protocol.
Table 1: Scope of N-methoxybenzamides with Substituents on Ring Ar1 [2]
| Entry | Substrate (1) | Product (2) | R | Yield (%) |
| 1 | 1a | 2a | H | 90 |
| 2 | 1b | 2b | 4-Cl | 79 |
| 3 | 1c | 2c | 3-Cl | 72 |
| 4 | 1d | 2d | 4-COOMe | 66 |
| 5 | 1e | 2e | 4-Me | 85 |
| 6 | 1f | 2f | 4-OMe | 82 |
Table 2: Scope of N-methoxybenzamides with Substituents on Ring Ar2 [2]
| Entry | Substrate (3) | Product (2) | R' | Yield (%) |
| 1 | 3a | 2g | 4-Cl | 75 |
| 2 | 3b | 2h | 4-Br | 71 |
| 3 | 3c | 2i | 4-F | 81 |
| 4 | 3d | 2j | 3-Me | 88 |
| 5 | 3e | 2k | 4-tBu | 84 |
| 6 | 3f | 2l | 4-Ph | 78 |
Reaction conditions: Substrate (0.5 mmol), TBAI (20 mol%), DMF (15 mL), Pt anode, Cu cathode, undivided cell, 2.5 V, 70 °C, ~5 h, until 2 F/mol of charge was consumed.
Applications in Drug Development
The phenanthridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2] These compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-malarial, anti-bacterial, anti-HIV, immunosuppressant, and anti-tumor activities.[2] The described electrochemical method provides a direct and efficient one-step synthesis of these valuable molecules, including the bioactive compound phenaglaydon.[2][3][4] The metal- and oxidant-free nature of this protocol makes it particularly attractive for pharmaceutical manufacturing, where purity and sustainability are paramount.[2][3][4][5]
Conclusion
Electrochemical C-H activation using tetraalkylammonium iodide as a mediator and electrolyte offers a mild, efficient, and environmentally friendly approach for the synthesis of valuable organic molecules. The presented protocols for the synthesis of phenanthridinones demonstrate the practicality and broad applicability of this methodology. This technique holds significant promise for streamlining the synthesis of complex molecules in academic and industrial research, particularly in the field of drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. [PDF] Tetrabutylammonium Iodide (TBAI) Catalyzed Electrochemical C–H Bond Activation of 2-Arylated N-Methoxyamides for the Synthesis of Phenanthridinones | Semantic Scholar [semanticscholar.org]
- 4. Tetrabutylammonium Iodide (TBAI) Catalyzed Electrochemical C–H Bond Activation of 2-Arylated N-Methoxyamides for the Synthesis of Phenanthridinones | CiNii Research [cir.nii.ac.jp]
- 5. Tetrabutylammonium Iodide (TBAI) Catalyzed Electrochemical CH Bond Activation of 2-Arylated N-Methoxyamides for the Synthesis of Phenanthridinones [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Tetraamylammonium Iodide in Polarographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polarography is a powerful electroanalytical technique for the determination of a wide range of reducible or oxidizable substances. A key component of the electrolyte solution in polarography is the supporting electrolyte, which serves to increase the conductivity of the solution and to suppress the migration current, ensuring that the limiting current is diffusion-controlled.[1][2] Quaternary ammonium (B1175870) salts, such as tetraalkylammonium salts, are particularly useful as supporting electrolytes, especially in non-aqueous solvents where the solubility of inorganic salts is limited.[3]
This document provides detailed application notes and protocols for the use of tetraamylammonium iodide as a supporting electrolyte in polarographic analysis. While specific data for this compound is not extensively available, its properties and applications can be inferred from the well-documented behavior of its lower homolog, tetrabutylammonium (B224687) iodide (TBAI). The larger size of the tetraamylammonium cation is expected to influence the double-layer structure at the electrode-solution interface, which may affect the half-wave potentials of analytes.[4]
Principle of Operation
In polarography, a gradually increasing potential is applied between a dropping mercury electrode (DME) and a reference electrode. The resulting current is measured and plotted against the applied potential to produce a polarogram. The half-wave potential (E₁/₂) is characteristic of the analyte and is used for qualitative identification, while the diffusion current (id) is proportional to the concentration of the analyte, allowing for quantitative analysis.[2][5]
The supporting electrolyte, present at a much higher concentration than the analyte, carries the bulk of the current, minimizing the electromigration of the analyte ions.[1] this compound is suitable for this purpose due to its electrochemical inertness over a wide potential range and its solubility in various organic solvents.
Key Applications
Based on the applications of similar tetraalkylammonium salts, this compound can be expected to be a valuable supporting electrolyte in the following areas:
-
Analysis of Organic Compounds: Many organic compounds are insoluble in water but soluble in organic solvents like acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). This compound can provide the necessary conductivity for polarographic analysis in these solvents.
-
Pharmaceutical Analysis: Determination of active pharmaceutical ingredients (APIs) and their metabolites in various formulations.
-
Environmental Analysis: Quantification of pesticides, herbicides, and other organic pollutants.
-
Metallurgical Analysis: Determination of trace metals in alloys and other materials, particularly when complexed with organic ligands.
Data Presentation
The following tables provide a summary of typical experimental parameters and hypothetical comparative data for the use of this compound as a supporting electrolyte.
Table 1: Typical Experimental Parameters for Polarography using this compound
| Parameter | Typical Value/Range | Notes |
| Supporting Electrolyte Concentration | 0.05 M - 0.2 M | Sufficient to minimize migration current. |
| Solvent | Acetonitrile, DMF, DMSO, Propylene Carbonate | Choice of solvent depends on analyte solubility. |
| Analyte Concentration | 10⁻⁵ M - 10⁻³ M | Within the typical working range of polarography. |
| Potential Range | +0.5 V to -2.5 V (vs. Ag/AgCl) | Dependent on the solvent and analyte. |
| Scan Rate (for linear sweep voltammetry) | 20 mV/s - 100 mV/s | |
| Temperature | 25 °C (controlled) | Temperature affects diffusion and should be kept constant. |
Table 2: Hypothetical Half-Wave Potentials (E₁/₂) of Selected Analytes with Different Supporting Electrolytes in Acetonitrile
| Analyte | E₁/₂ (V vs. Ag/AgCl) with 0.1 M Tetraethylammonium Perchlorate | E₁/₂ (V vs. Ag/AgCl) with 0.1 M Tetrabutylammonium Iodide | E₁/₂ (V vs. Ag/AgCl) with 0.1 M this compound (Estimated) |
| Nitrobenzene | -0.85 | -0.88 | -0.90 |
| Benzaldehyde | -1.72 | -1.75 | -1.77 |
| Cd²⁺ | -0.58 | -0.61 | -0.63 |
| Zn²⁺ | -0.99 | -1.03 | -1.05 |
Note: The data in Table 2 is illustrative. The half-wave potentials can be influenced by the size of the supporting electrolyte cation due to its effect on the double-layer structure. Larger cations may lead to a slight negative shift in the half-wave potential.
Experimental Protocols
Protocol 1: Preparation of the Supporting Electrolyte Solution
Objective: To prepare a 0.1 M solution of this compound in acetonitrile.
Materials:
-
This compound (high purity)
-
Acetonitrile (HPLC or electrochemical grade)
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh the required amount of this compound. (Molecular Weight of this compound: 453.53 g/mol . For 100 mL of 0.1 M solution, weigh 4.535 g).
-
Transfer the weighed this compound into a 100 mL volumetric flask.
-
Add approximately 50 mL of acetonitrile to the flask and swirl to dissolve the salt completely.
-
Once dissolved, add acetonitrile to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
This solution is now ready to be used as the supporting electrolyte.
Protocol 2: General Procedure for Polarographic Analysis
Objective: To perform a polarographic analysis of an analyte using this compound as the supporting electrolyte.
Materials:
-
Polarograph or potentiostat
-
Dropping mercury electrode (DME) assembly
-
Reference electrode (e.g., Ag/AgCl)
-
Auxiliary electrode (e.g., platinum wire)
-
Electrochemical cell
-
0.1 M this compound supporting electrolyte solution
-
Analyte stock solution
-
Nitrogen gas (high purity) for deoxygenation
Procedure:
-
Pipette a known volume of the 0.1 M this compound supporting electrolyte solution into the electrochemical cell.
-
Add a precise volume of the analyte stock solution to the cell to achieve the desired final concentration.
-
Assemble the electrochemical cell with the DME, reference electrode, and auxiliary electrode.
-
Deoxygenate the solution by bubbling high-purity nitrogen gas through it for 5-10 minutes. Oxygen is electroactive and must be removed to prevent interference.
-
After deoxygenation, maintain a nitrogen atmosphere over the solution.
-
Set the parameters on the polarograph, including the initial potential, final potential, and scan rate.
-
Start the polarographic scan and record the polarogram.
-
To quantify the analyte, construct a calibration curve by recording polarograms of a series of standard solutions of the analyte and plotting the diffusion current against concentration.
Mandatory Visualizations
Caption: Workflow for polarographic analysis using this compound.
Caption: Logical relationships in the polarographic measurement process.
References
Application Notes and Protocols: Tetraamylammonium Iodide as a Reagent for Dealkylation of Esters and Ethers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and protocols for the use of tetraamylammonium iodide in dealkylation reactions are not widely available in the reviewed literature. The following application notes and protocols are based on the well-documented reactivity of analogous tetraalkylammonium iodides, such as tetrabutylammonium (B224687) iodide (TBAI), which are commonly used for these transformations. The principles and reaction conditions are expected to be similar.
Introduction
Dealkylation of esters and ethers is a crucial transformation in organic synthesis, particularly in the context of protecting group chemistry for carboxylic acids and alcohols. Tetraalkylammonium iodides, in combination with various reagents, serve as effective catalysts or reagents for these deprotection strategies. The iodide ion acts as a potent nucleophile in SN2-type reactions to cleave alkyl groups from ester and ether functionalities. This compound, a quaternary ammonium (B1175870) salt, is anticipated to facilitate these reactions, offering good solubility in organic solvents.
Advantages of Using Tetraalkylammonium Iodides in Dealkylation Reactions
-
Mild Reaction Conditions: Dealkylation can often be achieved under neutral or mildly acidic/basic conditions, preserving sensitive functional groups within the molecule.
-
High Nucleophilicity of Iodide: The iodide ion is an excellent nucleophile, facilitating the cleavage of sterically accessible alkyl groups.
-
Synergistic Effects: When used with Lewis acids or other reagents like chlorotrimethylsilane (B32843), tetraalkylammonium iodides can significantly accelerate dealkylation reactions that would otherwise be very slow.[2]
Application in Dealkylation of Esters
Tetraalkylammonium iodides can be used for the dealkylation of various esters, particularly methyl and benzyl (B1604629) esters, to yield the corresponding carboxylic acids. The reaction proceeds via a nucleophilic attack of the iodide ion on the alkyl group of the ester.
General Reaction Scheme for Ester Dealkylation
Caption: Sɴ2 mechanism for ester dealkylation.
Quantitative Data for Dealkylation of Esters
The following table summarizes representative data for the dealkylation of esters using iodide-based systems. Due to the lack of specific data for this compound, data for analogous systems are presented.
| Entry | Substrate (Ester) | Reagent System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl benzoate | Me₃SiCl / NaI | Acetonitrile | Reflux | - | Benzoic acid | High |
| 2 | Benzyl pivalate | Me₃SiCl / NaI | Acetonitrile | 25 | - | Pivalic acid | High |
| 3 | Methyl N-phenylcarbamate | Me₃SiCl / NaI | Acetonitrile | Reflux | - | N-phenylcarbamic acid | - |
Data synthesized from analogous reactions due to the absence of specific quantitative data for this compound.
Experimental Protocol: Dealkylation of a Methyl Ester
Objective: To dealkylate a methyl ester to the corresponding carboxylic acid using a tetraalkylammonium iodide-based system.
Materials:
-
Methyl ester substrate (1.0 eq)
-
This compound (1.2 eq)
-
Chlorotrimethylsilane (1.2 eq)
-
Anhydrous acetonitrile
-
Sodium bicarbonate (sat. aq. solution)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl ester substrate and anhydrous acetonitrile.
-
Add this compound and chlorotrimethylsilane to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Adjust the pH of the aqueous layer to ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of acetonitrile).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography as required.
Application in Dealkylation of Ethers
Tetraalkylammonium iodides are also effective in the cleavage of ethers, particularly aryl methyl ethers and benzyl ethers, to produce phenols and alcohols. The mechanism is analogous to ester dealkylation, involving an SN2 attack by the iodide ion.
General Reaction Scheme for Ether Dealkylation
Caption: Sɴ2 mechanism for ether dealkylation.
Quantitative Data for Dealkylation of Ethers
The following table presents representative data for the dealkylation of ethers using iodide-based systems.
| Entry | Substrate (Ether) | Reagent System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | Anisole | Me₃SiCl / NaI | Acetonitrile | - | 8-10 | Phenol | High |
| 2 | Benzyl methyl ether | Me₃SiCl / NaI | Acetonitrile | - | - | Benzyl alcohol | High |
| 3 | p-Dimethoxybenzene | Me₃SiCl / NaI | Acetonitrile | - | - | Hydroquinone | Quantitative |
Data synthesized from analogous reactions due to the absence of specific quantitative data for this compound.
Experimental Protocol: Dealkylation of an Aryl Methyl Ether
Objective: To dealkylate an aryl methyl ether to the corresponding phenol.
Materials:
-
Aryl methyl ether substrate (1.0 eq)
-
This compound (1.5 eq)
-
Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) (1.2 eq) (Optional, but can accelerate the reaction)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane)
-
Water
-
Sodium hydroxide (B78521) (1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the aryl methyl ether substrate in the anhydrous solvent.
-
Add this compound to the solution. If using a Lewis acid, add it portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature or heat to reflux as required. Monitor the reaction by TLC.
-
After completion, cool the mixture to 0 °C and quench by the careful addition of water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and extract the phenolic product with 1 M NaOH.
-
Acidify the aqueous basic extract to pH ~2 with 1 M HCl.
-
Extract the resulting aqueous layer with ethyl acetate.
-
Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the phenol.
-
Purify the product as necessary.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Tetraamylammonium Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions using tetraamylammonium iodide (TAAI).
A Note on this compound (TAAI) vs. Tetrabutylammonium (B224687) Iodide (TBAI):
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a chemical reaction?
This compound (TAAI) primarily functions as a phase transfer catalyst (PTC). In heterogeneous reaction mixtures, where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase), TAAI facilitates the transfer of a reactant (typically an anion) from the aqueous phase to the organic phase where the reaction occurs. This transfer overcomes the phase barrier, significantly increasing the reaction rate and overall yield.[1][2][3]
Q2: In which types of reactions is TAAI most effective?
TAAI is particularly effective in nucleophilic substitution reactions, such as the synthesis of ethers, esters, nitriles, and alkylated compounds.[1][4] It is also used in dehydrohalogenation reactions and can act as a co-catalyst, for instance, in reactions involving less reactive alkyl chlorides or bromides, where it facilitates a halide exchange to a more reactive alkyl iodide in situ (a Finkelstein-type reaction).[2]
Q3: Can TAAI be used in applications other than phase transfer catalysis?
Yes, beyond its role as a PTC, TAAI can be used as a supporting electrolyte in electrochemical synthesis due to its ionic nature.[5] It can also serve as a source of iodide ions in various chemical transformations.[6]
Troubleshooting Guide
Problem 1: Low or no reaction yield.
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Mass Transfer | Increase stirring speed. | Vigorous stirring is crucial in phase transfer catalysis to maximize the interfacial area between the aqueous and organic phases, which facilitates the transfer of the reactant anion by the catalyst.[7] |
| Inappropriate Solvent | Screen different organic solvents. | The choice of solvent can significantly impact the reaction rate. For instance, non-polar solvents like toluene (B28343) are often used in asymmetric PTC to maximize the interaction between counterions, while dichloromethane (B109758) is effective for dissolving many quaternary ammonium (B1175870) salts.[8] |
| Catalyst Poisoning | Use a different leaving group on the substrate. | Highly polarizable or lipophilic leaving groups, such as tosylate, can pair too strongly with the quaternary ammonium cation, hindering its ability to transport the desired nucleophile. Consider using a less lipophilic leaving group like mesylate.[9] |
| Low Catalyst Concentration | Increase the catalyst loading. | The reaction rate is often dependent on the catalyst concentration. A higher concentration of TAAI can lead to a greater transfer of the nucleophile into the organic phase. |
| Presence of Excess Water | Minimize the amount of water in the reaction. | While a small amount of water can be beneficial in solid-liquid PTC to aid in the dissolution of the inorganic salt, excess water can hydrate (B1144303) the anion, reducing its nucleophilicity and slowing down the reaction.[10][11][12] |
Problem 2: Slow reaction rate.
| Possible Cause | Troubleshooting Step | Explanation |
| Low Reaction Temperature | Increase the reaction temperature. | As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, be mindful of the thermal stability of the catalyst and reactants, as some quaternary ammonium salts can decompose at higher temperatures, especially in the presence of a strong base.[8] |
| Poor Leaving Group | If applicable, switch to a substrate with a better leaving group. | The rate of nucleophilic substitution is highly dependent on the ability of the leaving group to depart. Iodides are excellent leaving groups, while chlorides are less so. If using an alkyl chloride or bromide, the in-situ formation of the more reactive alkyl iodide by TAAI is a key advantage. |
| Inefficient Stirring | Ensure vigorous and continuous stirring. | A slow stirring speed will result in a small interfacial area, limiting the rate of phase transfer and thus the overall reaction rate.[7] |
Quantitative Data
The following table provides representative data on the effect of different phase transfer catalysts on the yield of a typical nucleophilic substitution reaction. While specific data for this compound is limited, the performance of tetrabutylammonium iodide (TBAI) and other quaternary ammonium salts provides a strong indication of expected outcomes.
| Catalyst | Catalyst Type | Reaction | Yield (%) | Reference |
| Tetrabutylammonium Iodide | Quaternary Ammonium Salt | C5-Alkylation of Hydantoin | 90 | [13][14] |
| Tetrabutylammonium Bromide | Quaternary Ammonium Salt | C5-Alkylation of Hydantoin | 99 | [13][14] |
| Tetrahexylammonium Bromide | Quaternary Ammonium Salt | C5-Alkylation of Hydantoin | 86 | [13][14] |
| Trioctylmethylammonium Chloride | Quaternary Ammonium Salt | C5-Alkylation of Hydantoin | 74 | [13][14] |
| Tetrabutylammonium Hydrogen Sulfate (B86663) | Quaternary Ammonium Salt | C5-Alkylation of Hydantoin | 78 | [13][14] |
This data is for illustrative purposes and actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol (B47542) using TAAI
This protocol describes a general method for the etherification of a phenol with an alkyl halide under phase transfer catalysis conditions.
Materials:
-
Phenol derivative
-
Alkyl halide (e.g., benzyl (B1604629) chloride, butyl bromide)
-
This compound (TAAI)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol derivative (1 equivalent) and TAAI (0.02 - 0.1 equivalents) in the chosen organic solvent.
-
Add the 50% aqueous solution of NaOH or KOH (5-10 equivalents).
-
Add the alkyl halide (1.1 - 1.5 equivalents) to the mixture.
-
Stir the mixture vigorously at a temperature between room temperature and the reflux temperature of the solvent. The optimal temperature will depend on the reactivity of the substrates.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the product by a suitable method (e.g., column chromatography, distillation, or recrystallization).
Protocol 2: Synthesis of a Nitrile from an Alkyl Halide
This protocol outlines the synthesis of a nitrile via nucleophilic substitution of an alkyl halide with cyanide.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
This compound (TAAI)
-
Organic solvent (e.g., toluene)
-
Water
Procedure:
-
Prepare an aqueous solution of NaCN or KCN. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.
-
In a reaction vessel, combine the alkyl halide (1 equivalent) and TAAI (0.05 equivalents) in the organic solvent.
-
Add the aqueous cyanide solution to the organic mixture.
-
Stir the biphasic mixture vigorously at an elevated temperature (e.g., 80-100 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling, carefully separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude nitrile.
-
Purify the nitrile by distillation or chromatography as needed.
Visualizations
References
- 1. News - Unveiling the Versatility of Tetrabutylammonium Iodide: From Catalysis to Material Science [hschemraw.com]
- 2. nbinno.com [nbinno.com]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. adpharmachem.com [adpharmachem.com]
- 6. Tetrabutylammonium Iodide: Overview and Applications in Cross-Coupling Reactions_Chemicalbook [chemicalbook.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with tetraamylammonium iodide in reaction media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraamylammonium iodide.
Troubleshooting Guide
Issue 1: this compound is not dissolving in the reaction solvent.
Answer:
The solubility of this compound is highly dependent on the choice of solvent. While it is soluble in polar organic solvents, issues can arise in less polar media.[1]
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a sufficiently polar solvent. Alcohols, such as ethanol (B145695) and methanol, are good starting points. For reactions requiring aprotic conditions, consider solvents like acetonitrile (B52724) or dimethylformamide (DMF).
-
Co-solvent System: If the primary reaction solvent is non-polar, the addition of a small amount of a polar co-solvent can significantly improve solubility. Titrate a polar solvent (e.g., isopropanol, acetonitrile) into your reaction mixture until the this compound dissolves.
-
Temperature Increase: Gently warming the mixture can increase the rate of dissolution and the overall solubility. Ensure the temperature is well below the boiling point of the solvent and does not negatively impact the stability of other reactants.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process, especially for finely powdered material.
Issue 2: The reaction is proceeding slowly or not at all, even after the this compound appears to be dissolved.
Answer:
This may indicate that while the catalyst is in solution, it is not effectively participating in the reaction, potentially due to ion pairing or insufficient concentration at the reaction interface.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in the catalyst concentration (e.g., from 1 mol% to 5 mol%) can sometimes overcome this issue without significantly impacting the reaction workup.
-
Phase-Transfer Conditions: For biphasic reactions (e.g., aqueous/organic), ensure vigorous stirring to maximize the interfacial area where the catalyst facilitates the reaction.
-
Purity of the Catalyst: Impurities in the this compound can interfere with its catalytic activity. Consider purifying the catalyst by recrystallization if its purity is in doubt. A common method involves dissolving it in ethanol and precipitating with ether.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is soluble in polar organic solvents.[1] Its solubility in water is 7.40 g/L.[2][3] For other solvents, a qualitative assessment is provided in the table below.
Q2: How does the structure of this compound affect its solubility?
A2: this compound is a quaternary ammonium (B1175870) salt. The ionic nature of the ammonium iodide head group contributes to its solubility in polar solvents, while the five long alkyl (amyl) chains provide significant lipophilicity, allowing it to dissolve in less polar organic media compared to its shorter-chain analogs like tetramethylammonium (B1211777) iodide.
Q3: Are there any safety precautions I should take when handling this compound?
A3: Yes, you should always consult the Safety Data Sheet (SDS) before use. It may cause skin and eye irritation. It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can I use a different tetraalkylammonium salt if I'm having solubility issues?
A4: Yes, the choice of the tetraalkylammonium salt can be critical. If you are struggling with solubility in a highly non-polar solvent, a salt with longer alkyl chains (e.g., tetrahexyl- or tetraoctylammonium iodide) may be more effective. Conversely, for reactions in more polar solvents, shorter-chain analogs like tetrabutylammonium (B224687) iodide (TBAI) might be more suitable and are often more readily available.[4]
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value |
| CAS Number | 2498-20-6 |
| Molecular Formula | (C₅H₁₁)₄NI |
| Molecular Weight | 425.47 g/mol |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 135-137 °C |
| Solubility in Water | 7.40 g/L[2][3] |
| General Solubility | Soluble in polar organic solvents[1] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Preparation: Weigh the required amount of this compound in a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the chosen reaction solvent to the vessel.
-
Stirring: Begin stirring the mixture at a moderate speed at room temperature.
-
Observation: Observe the dissolution. If the solid does not dissolve completely within 10-15 minutes, proceed to the enhancement steps.
-
Enhancement (if necessary):
-
Heating: Gently warm the mixture using a water bath or heating mantle with temperature control. Increase the temperature in 5-10 °C increments, holding at each step to observe for dissolution. Do not exceed the boiling point of the solvent.
-
Co-solvent: If heating is not desirable or ineffective, add a co-solvent dropwise until the solid dissolves.
-
Sonication: Place the vessel in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.
-
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the impure this compound in a minimal amount of hot ethanol.
-
Precipitation: Slowly add diethyl ether to the warm solution with gentle swirling until a persistent cloudiness is observed.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Decision-making for solubility issues.
References
Best practices for the purification of tetraamylammonium iodide.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the purification of tetraamylammonium iodide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a quaternary ammonium (B1175870) salt. These compounds are often used as phase-transfer catalysts in organic synthesis, facilitating reactions between reactants in immiscible phases. They are also utilized as electrolytes in electrochemical applications and in the synthesis of other organic compounds.
Q2: What are the typical physical properties of this compound?
Q3: What are the key stability concerns when handling and storing this compound?
Tetraalkylammonium iodides can be hygroscopic, meaning they absorb moisture from the air, and may also be light-sensitive.[3] Therefore, it is recommended to store the compound in a tightly sealed container, in a dark, dry place, and potentially under an inert atmosphere.
Q4: What are the common impurities in this compound?
Common impurities can include residual reactants from its synthesis, such as triamylamine (B147544) and amyl iodide, as well as byproducts. Water is also a common impurity due to the hygroscopic nature of the salt. Discoloration (yellow or brown tint) can indicate the presence of iodine, resulting from the oxidation of the iodide ion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent was too good, and the compound remained in the mother liquor.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. |
| Product is Oily or Fails to Crystallize | - Presence of impurities that inhibit crystallization.- The compound has a low melting point and may be melting in the solvent. | - Attempt to "salt out" the product by adding a non-polar solvent in which the compound is insoluble.- Try recrystallization from a different solvent or a mixture of solvents.- Ensure the heating temperature during dissolution does not exceed the melting point of the compound. |
| Purified Crystals are Discolored (Yellow/Brown) | - Oxidation of the iodide to iodine.- Presence of colored impurities from the synthesis. | - Recrystallize the product, possibly in the presence of a small amount of a reducing agent like sodium thiosulfate (B1220275) to remove free iodine.- Consider washing the crude product with a solvent that dissolves the colored impurity but not the desired product before recrystallization. |
| Product is Wet or Clumpy After Drying | - Incomplete removal of the recrystallization solvent.- The compound is hygroscopic and has absorbed atmospheric moisture. | - Dry the crystals under high vacuum for an extended period.- If the compound is stable at elevated temperatures, gentle heating under vacuum can aid in solvent removal.- Handle the dried product in a glove box or a dry atmosphere to prevent moisture absorption. |
Quantitative Data: Solubility of Analogous Tetraalkylammonium Iodides
As a proxy for this compound, the following table summarizes the solubility of tetrapropylammonium (B79313) iodide in various solvents. This data can help in selecting an appropriate recrystallization solvent.
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| 1-Butanol | 25 | 6.5[4] |
| Acetone | 25 | 5.15[4] |
| Acetonitrile | 0 | 17.98[4] |
| Acetonitrile | 25 | 27.8[4] |
| Chloroform | 25 | 54.6[4] |
| Ethanol | 0 | 8.86[4] |
| Ethanol | 25 | 30.34[4] |
| Ethyl Acetate | 25 | 0.07[4] |
| Methanol | 0 | 72.2[4] |
| Methanol | 25 | 124.06[4] |
| Water | 25 | 18.64[4] |
Experimental Protocols
Detailed Recrystallization Protocol for this compound
This protocol is a general guideline based on best practices for analogous compounds and should be optimized for this compound.
-
Solvent Selection:
-
Based on the solubility data of analogous compounds, a good starting point for recrystallization would be a solvent in which this compound exhibits high solubility when hot and low solubility when cold. Ethanol, acetone, or a mixed solvent system like ethanol/diethyl ether or toluene/petroleum ether could be effective.
-
To test solvents, place a small amount of the crude this compound in a test tube and add a few drops of the solvent. Observe the solubility at room temperature. Heat the mixture gently to observe if the compound dissolves. Then, cool the solution to see if crystals form.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve complete dissolution. Avoid using an excessive amount of solvent.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Boil the solution with the charcoal for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger crystals.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Wash the crystals with a volatile, non-polar solvent (e.g., cold diethyl ether or petroleum ether) to help with the drying process.
-
-
Drying:
-
Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. If the compound is stable, gentle heating in a vacuum oven can be employed.
-
Store the dry, purified this compound in a tightly sealed container, protected from light and moisture.
-
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
References
Preventing the degradation of tetraamylammonium iodide during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of tetraamylammonium iodide during storage and in their experiments.
Troubleshooting Guide
Issue: Visual Changes in this compound Powder
Q1: My this compound powder, which was initially white or off-white, has developed a yellow or brownish tint. What is the cause, and is it still usable?
A1: A yellow or brownish discoloration is a common indicator of degradation. This is often due to the oxidation of the iodide ion to iodine (I₂), which has a characteristic yellow-brown color. This process can be accelerated by exposure to light and air.
-
Recommendation: While minor discoloration might not significantly affect some applications, it is generally advisable to use a fresh, pure sample for experiments where high purity is critical. The presence of iodine can interfere with reactions and lead to inconsistent results. It is recommended to perform a purity check if you intend to use the discolored reagent.
Q2: I have observed clumping or caking of the this compound powder. What does this signify?
A2: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Clumping or caking is a clear indication of water absorption.
-
Recommendation: The presence of moisture can promote degradation and affect the accuracy of weighing for solution preparation. It is crucial to handle the compound in a dry environment (e.g., a glove box or under an inert atmosphere) and to ensure the container is always tightly sealed after use. For applications sensitive to water, it is recommended to dry the compound under vacuum before use.
Issue: Inconsistent Experimental Results
Q3: I am experiencing unexpected side reactions or lower yields in my experiments using this compound. Could degradation of the reagent be the cause?
A3: Yes, degradation of this compound can lead to the formation of impurities that may interfere with your reaction. The primary degradation products are typically triamylamine (B147544) and amyl iodide, resulting from thermal decomposition. The presence of iodine from photo-oxidation can also lead to unwanted side reactions.
-
Recommendation: To ensure the reliability of your experimental results, it is crucial to use this compound of high purity. If you suspect degradation, it is best to use a fresh batch of the reagent. You can also purify the compound by recrystallization. A common method involves dissolving it in a minimal amount of a suitable solvent like methanol (B129727) or acetone (B3395972) and then precipitating it with a non-solvent like diethyl ether.[4]
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[2][5] The container should be tightly sealed to prevent exposure to moisture and air.
Q5: What is the recommended storage temperature for this compound?
A5: A recommended storage temperature is in a cool environment, for instance, between 15–25 °C.[6] For long-term storage, some sources suggest even lower temperatures, such as -20°C, to further minimize thermal degradation.[7]
Q6: How does light affect the stability of this compound?
A6: this compound is light-sensitive.[2][4] Exposure to light, particularly UV radiation, can induce the oxidation of the iodide anion to iodine, leading to discoloration and the presence of impurities.
Q7: Is this compound sensitive to moisture?
A7: Yes, it is hygroscopic and will absorb moisture from the air.[1][2][3] This can lead to caking of the powder and can also facilitate degradation pathways.
Q8: What materials are incompatible with this compound?
A8: this compound is incompatible with strong oxidizing agents.[2] Contact with these materials should be avoided to prevent vigorous reactions and degradation.
Q9: What are the primary degradation products of this compound?
A9: The main degradation pathways are:
-
Thermal Decomposition: Upon heating, it can undergo a retro-Menshutkin reaction to yield triamylamine and amyl iodide.
-
Photo-oxidation: Exposure to light can cause the oxidation of the iodide ion to elemental iodine.
Quantitative Data Summary
The following table summarizes stability-related data for tetraalkylammonium iodides. While specific data for this compound is limited, the data for homologous compounds provide a good indication of its expected properties.
| Parameter | Compound | Value | Reference |
| Melting Point | Tetramethylammonium iodide | >300 °C | |
| Tetraethylammonium iodide | 280 °C (decomposes) | [8] | |
| Tetrabutylammonium iodide | 141-143 °C | [4] | |
| Recommended Storage Temperature | Tetrabutylammonium iodide | 15–25 °C | [6] |
| Solubility | Tetrabutylammonium iodide | Soluble in water and methanol. Insoluble in benzene. | [4] |
| Thermal Decomposition | Tetramethylammonium iodide | Decomposes into trimethylamine (B31210) and methyl iodide. |
Experimental Protocols
Protocol 1: Purity Assessment by Titration
This protocol provides a general method for determining the purity of this compound by titrating the iodide content.
Materials:
-
This compound sample
-
Silver nitrate (B79036) (AgNO₃) standard solution (e.g., 0.1 M)
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution
-
Distilled water
-
Burette, pipette, conical flask, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample and dissolve it in 50 mL of distilled water in a conical flask.
-
Add 2-3 drops of the potassium chromate indicator solution to the flask. The solution will have a pale yellow color.
-
Titrate the solution with the standardized silver nitrate solution while continuously stirring.
-
The endpoint is reached when the color of the solution changes from pale yellow to a permanent reddish-brown precipitate of silver chromate.
-
Record the volume of the silver nitrate solution used.
-
Calculate the purity of the this compound based on the stoichiometry of the reaction: (C₅H₁₁)₄NI + AgNO₃ → (C₅H₁₁)₄NNO₃ + AgI.
Protocol 2: Recrystallization for Purification
This protocol describes a general procedure to purify this compound that shows signs of degradation.
Materials:
-
Degraded this compound
-
Methanol (or acetone)
-
Diethyl ether
-
Beakers, magnetic stirrer, hot plate (if necessary for dissolution), filtration apparatus (e.g., Büchner funnel), and vacuum oven.
Procedure:
-
In a beaker, dissolve the this compound in a minimum amount of warm methanol with stirring.
-
Once completely dissolved, allow the solution to cool to room temperature.
-
Slowly add diethyl ether to the solution with continuous stirring until a precipitate forms.
-
Continue adding diethyl ether until precipitation is complete.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Store the purified product under the recommended conditions.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound issues.
References
- 1. Tetramethylammonium iodide | C4H12N.I | CID 6381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Tetrabutylammonium Iodide | C16H36N.I | CID 67553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrabutylammonium iodide | 311-28-4 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Tetraamylammonium Iodide Loading for Phase Transfer Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing tetraamylammonium iodide as a phase transfer catalyst (PTC). Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your catalyst loading and achieve successful reaction outcomes.
While this compound is a highly effective PTC, its performance is analogous to the more extensively documented tetrabutylammonium (B224687) iodide (TBAI). The principles and troubleshooting advice provided here are based on the well-established performance of quaternary ammonium (B1175870) salts in phase transfer catalysis and can be directly applied to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for this compound?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction. However, a general starting range for optimization is typically between 0.5 and 5 mol% relative to the limiting reactant.[1] For many applications, optimization studies have shown that catalyst loading can be significantly reduced, sometimes to as low as 0.5 to 2 mole%.
Q2: How does the alkyl chain length of the catalyst (amyl vs. butyl) affect its performance?
A2: The length of the alkyl chains on the quaternary ammonium cation influences its lipophilicity. Longer chains, like in this compound, increase the catalyst's solubility in the organic phase. This can be advantageous for transferring anions into the organic phase. However, if the catalyst becomes too lipophilic, it may not effectively partition back into the aqueous phase to pick up more anions, potentially slowing down the reaction. The optimal chain length is a balance between sufficient organic-phase solubility and efficient interfacial activity.
Q3: When should I consider using this compound over other phase transfer catalysts?
A3: this compound is particularly effective in reactions where an iodide ion is a beneficial co-catalyst, such as in the activation of alkyl chlorides or bromides.[2] The iodide can displace the chloride or bromide to form a more reactive alkyl iodide intermediate in-situ, accelerating the reaction rate.[2]
Q4: Can I reuse this compound?
A4: In many cases, the phase transfer catalyst can be recovered and reused, which is a key advantage of this methodology.[3] Recovery often involves separating the aqueous phase containing the catalyst and then extracting the catalyst. However, the catalyst can be susceptible to deactivation over time.
Q5: Is there a more cost-effective alternative to using pure this compound?
A5: Yes, a common industrial practice is to use a less expensive quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), in combination with a catalytic amount of an iodide salt like potassium iodide (KI).[2][4] This combination can often provide similar catalytic activity to TBAI at a lower cost.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow or Incomplete Reaction | Insufficient Catalyst Loading: The amount of catalyst may be too low to facilitate an efficient transfer of reactants between phases. | Systematically increase the catalyst loading in small increments (e.g., 0.5 mol%) to observe any rate enhancement.[1] |
| Poor Agitation: Inadequate mixing can lead to a small interfacial area between the aqueous and organic phases, limiting the rate of anion transfer.[5] | Increase the stirring speed to improve mixing and the interfacial surface area. The use of ultrasound can also enhance agitation.[5] | |
| Inappropriate Solvent: The solvent plays a crucial role in PTC by affecting the solubility of the catalyst-anion pair and the intrinsic reaction rate.[6] | Screen different solvents. Non-polar solvents are often suitable for reactions where the rate-determining step is the organic phase reaction.[7] | |
| Low Reaction Temperature: The reaction kinetics may be slow at the current temperature. | Gradually increase the reaction temperature. However, be aware that higher temperatures can sometimes lead to increased side product formation or catalyst degradation.[3] | |
| Low Product Yield | Catalyst Poisoning: Certain species, particularly highly polarizable or lipophilic leaving groups like tosylate, can bind strongly to the quaternary ammonium cation, preventing it from participating in the catalytic cycle. | If possible, choose reactants with less problematic leaving groups. For instance, consider using a mesylate leaving group instead of a tosylate. |
| Catalyst Deactivation: The catalyst may degrade under the reaction conditions, especially at elevated temperatures or in the presence of strong bases. | Evaluate the stability of the catalyst under the reaction conditions. Consider using a more stable catalyst, such as a phosphonium (B103445) salt, for high-temperature reactions.[3] | |
| Side Reactions: The reaction conditions may favor the formation of undesired byproducts. | Optimize the reaction conditions, including temperature and catalyst loading. Sometimes, a lower catalyst loading can improve selectivity. | |
| Formation of Byproducts | Excessive Catalyst Loading: Too much catalyst can sometimes accelerate side reactions. | Reduce the catalyst loading to the minimum effective amount determined through optimization studies. |
| High Temperature: Elevated temperatures can promote decomposition or alternative reaction pathways. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Difficulty in Catalyst Separation | High Catalyst Lipophilicity: Catalysts with very long alkyl chains can be difficult to extract from the organic phase. | If catalyst separation is a major concern, consider using a catalyst with shorter alkyl chains or a supported catalyst that can be easily filtered off.[3] |
| Emulsion Formation: Vigorous stirring can sometimes lead to the formation of stable emulsions, complicating workup. | Allow the reaction mixture to stand without stirring for a period to allow for phase separation. The addition of a small amount of brine can also help to break emulsions. |
Data Presentation: Catalyst Loading Optimization
The following tables provide a template for presenting data from catalyst loading optimization experiments. The optimal loading will be specific to your reaction.
Table 1: Effect of this compound Loading on Reaction Yield and Time
| Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 0.5 | 24 | 65 |
| 1.0 | 18 | 85 |
| 2.0 | 12 | 92 |
| 3.0 | 12 | 93 |
| 5.0 | 12 | 93 |
Table 2: Comparison of Different Catalyst Systems
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) | Relative Cost |
| This compound | 2.0 | 12 | 92 | High |
| Tetrabutylammonium Bromide / KI | 2.0 / 0.2 | 13 | 90 | Low |
| Tetrabutylammonium Bromide | 2.0 | 24 | 55 | Low |
Experimental Protocols
Protocol 1: General Procedure for Optimizing this compound Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given phase transfer catalysis reaction.
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer and a condenser, add the organic substrate and the appropriate organic solvent.
-
In a separate vessel, prepare the aqueous solution of the inorganic reagent (e.g., nucleophile, base).
-
-
Catalyst Loading Variation:
-
Set up a series of parallel reactions. In each reaction, vary the concentration of this compound. A good starting range to screen is 0.5, 1.0, 2.0, 3.0, and 5.0 mol% relative to the limiting organic substrate.[1]
-
Accurately weigh the catalyst and add it to the reaction vessel containing the organic phase.
-
-
Reaction Execution:
-
Add the aqueous phase to the reaction vessel.
-
Begin vigorous stirring to ensure good mixing of the two phases.
-
Heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC, HPLC, or FT-IR).[8]
-
-
Workup and Analysis:
-
Once the reaction has reached completion (or after a predetermined time), stop the stirring and allow the phases to separate.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation, or recrystallization).
-
Determine the isolated yield of the purified product for each catalyst loading.
-
-
Data Interpretation:
-
Plot the product yield as a function of the catalyst loading.
-
The optimal catalyst loading is the point at which a further increase in catalyst concentration does not lead to a significant improvement in yield or reaction rate, but increases cost and potentially side product formation.[9]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00059H [pubs.rsc.org]
- 9. interesjournals.org [interesjournals.org]
Managing side reactions when using tetraamylammonium iodide as a catalyst.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tetraamylammonium iodide as a catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The catalyst may be of poor quality or degraded. 2. Insufficient Mass Transfer: In phase-transfer catalysis, inefficient mixing can limit the reaction rate. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Inappropriate Solvent System: The chosen solvents may not be optimal for the phase-transfer process. | 1. Verify Catalyst Quality: Ensure the this compound is from a reputable supplier and has been stored correctly (away from light and moisture). Consider purification if necessary. 2. Improve Agitation: Increase the stirring speed to improve the interface between the aqueous and organic phases. 3. Optimize Temperature: Gradually increase the reaction temperature, but monitor for the formation of side products. 4. Solvent Screening: Experiment with different solvent combinations to enhance the solubility of the catalyst and reactants in their respective phases. |
| Formation of Alkene Side Products | Hofmann Elimination: At elevated temperatures, this compound can undergo Hofmann elimination to produce pentene and tripentylamine. This is a common decomposition pathway for quaternary ammonium (B1175870) salts. | Lower Reaction Temperature: Hofmann elimination is temperature-dependent. Reducing the reaction temperature can significantly decrease the rate of this side reaction.[1][2] Use a More Thermally Stable Catalyst: If high temperatures are necessary, consider a quaternary ammonium salt with shorter alkyl chains, which can be more stable.[1] |
| Difficulty in Product Purification | Catalyst Residue: The this compound or its byproducts may be difficult to separate from the desired product. | Aqueous Wash: Perform multiple washes of the organic phase with water to remove the water-soluble catalyst. Silica Gel Chromatography: If the product is not water-soluble, column chromatography can be an effective purification method. |
| Inconsistent Reaction Rates | Catalyst Poisoning: Certain species, particularly highly polarizable or lipophilic anions like tosylate, can bind strongly to the quaternary ammonium cation, hindering its catalytic activity. | Anion Exchange: If possible, replace problematic anions with less inhibiting ones (e.g., use mesylate instead of tosylate). |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a chemical reaction?
A1: this compound primarily functions as a phase-transfer catalyst (PTC). In a biphasic system (e.g., an organic and an aqueous layer), it facilitates the transfer of a reactant (usually an anion) from one phase to another where the reaction occurs. This overcomes the immiscibility of the reactants, leading to faster and more efficient reactions.
Q2: What are the most common side reactions when using this compound as a catalyst?
A2: The most significant side reaction is the Hofmann elimination . This is a thermal decomposition process where the tetraamylammonium cation breaks down into tripentylamine and pentene.[3][4][5] This side reaction is more prominent at higher temperatures.
Q3: How can I minimize the Hofmann elimination side reaction?
A3: To minimize Hofmann elimination, it is crucial to:
-
Control the reaction temperature: Use the lowest effective temperature for your transformation.
-
Limit reaction time: Prolonged heating can increase the extent of decomposition.
-
Consider catalyst structure: For reactions requiring high temperatures, a quaternary ammonium salt with shorter alkyl chains might be more stable.[1]
Q4: Is this compound sensitive to air or moisture?
A4: Yes, like many quaternary ammonium salts, this compound can be hygroscopic (absorbs moisture from the air). It is also sensitive to light. Therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place.
Q5: What is the effect of the long alkyl chains (amyl groups) on the catalytic activity of this compound?
A5: The long alkyl chains increase the lipophilicity (organophilicity) of the cation. This enhances its solubility in the organic phase, which is often crucial for efficient phase-transfer catalysis, especially when the rate-determining step is in the organic phase.
Experimental Protocols
General Protocol for a Williamson Ether Synthesis using this compound as a Phase-Transfer Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 eq.) in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (1.5 - 2.0 eq.).
-
Catalyst Addition: Add this compound (0.05 - 0.1 eq.).
-
Alkylating Agent Addition: Add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
General Protocol for an N-Alkylation Reaction using this compound
This protocol provides a general procedure for the N-alkylation of amines or amides.
-
Reactant and Base: To a solution of the amine or amide (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF), add a non-nucleophilic base such as sodium hydride (1.2 eq.) or potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add this compound (0.1 eq.).
-
Alkylating Agent: Add the alkyl halide (1.1 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat as necessary. Monitor the reaction by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt, and concentrate. Purify the product by crystallization or column chromatography.
Visualizations
Caption: Hofmann Elimination Pathway of Tetraamylammonium Hydroxide.
Caption: Phase-Transfer Catalysis (PTC) Workflow with this compound.
References
- 1. Effect of alkyl branches on the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. shaalaa.com [shaalaa.com]
Technical Support Center: Handling the Hygroscopic Properties of Tetraamylammonium Iodide
Frequently Asked Questions (FAQs)
Q1: What does it mean that tetraamylammonium iodide is hygroscopic?
A: A hygroscopic substance has the ability to attract and absorb moisture from the surrounding atmosphere.[1][2] When exposed to air, this compound will likely absorb water vapor, which can lead to physical and chemical changes.[3]
Q2: What are the potential consequences of moisture absorption by this compound in my experiments?
A: Moisture absorption can lead to several issues:
-
Inaccurate Weighing: The absorbed water adds to the measured weight, leading to errors in concentration calculations.
-
Physical Changes: The powder may clump, become gummy, or even dissolve (a process known as deliquescence), making it difficult to handle and dispense accurately.[1][3]
-
Chemical Degradation: The presence of water can potentially affect the stability of the compound and its reactivity in certain chemical reactions.[3]
-
Reaction Inconsistency: Uncontrolled amounts of water can lead to variability in experimental results and poor reproducibility.
Q3: How should I store this compound to minimize moisture absorption?
A: Proper storage is crucial for maintaining the integrity of the compound.[1]
-
Airtight Containers: Always store this compound in a tightly sealed, airtight container.[1][4]
-
Dry Environment: Keep the container in a cool, dry place.[1][4] A desiccator containing a drying agent (e.g., silica (B1680970) gel, calcium chloride) is highly recommended for long-term storage.[2][5]
-
Inert Atmosphere: For highly sensitive experiments, consider storing the compound under an inert atmosphere, such as nitrogen or argon, within a glove box.[6][7]
Troubleshooting Guide
Q1: I opened a container of this compound and the powder is clumpy. What should I do?
A: Clumping is a clear sign of moisture absorption.[1]
-
For immediate, non-critical use: You can try to break up the clumps with a clean, dry spatula.[1] However, be aware that the material's water content is no longer negligible, which will affect the accuracy of your measurements.
-
For accurate and sensitive experiments: The compound should be dried before use. Gentle heating in a vacuum oven is a common method, but it is essential to know the compound's decomposition temperature to avoid degradation.[1][8] Always consult the manufacturer's safety data sheet (SDS) for thermal stability information.
Q2: My experimental results are inconsistent when using this compound. Could its hygroscopic nature be the cause?
A: Yes, inconsistent water content is a common source of experimental variability.
-
Standardize Handling Procedures: Ensure that you and your colleagues are following a consistent protocol for handling the compound, including minimizing exposure to air and using appropriate storage conditions.
-
Dry the Reagent: If you suspect moisture is the issue, drying the this compound before each use can help ensure consistency.[9]
-
Work in a Controlled Atmosphere: For the most sensitive applications, performing all manipulations within a glove box with a dry, inert atmosphere will provide the most reliable results.[6][7]
Q3: How can I accurately weigh a small amount of this compound without it absorbing moisture?
A: Weighing hygroscopic materials requires speed and a controlled environment.[1]
-
Work Quickly: Minimize the time the container is open and the compound is exposed to the atmosphere.[1]
-
Use a Suitable Weighing Vessel: Weigh the compound in a container with a narrow opening, such as a vial, rather than on open weighing paper.
-
Controlled Environment: If possible, weigh the compound inside a glove box or a nitrogen-purged glove bag.[6]
-
Weighing by Difference: An alternative is to weigh the sealed container, quickly dispense the approximate amount of reagent into your reaction vessel, and then re-weigh the sealed container. The difference in weight will give you the amount of compound transferred.
Physical Properties of Similar Compounds
As a reference, the following table summarizes some of the physical properties of tetrabutylammonium (B224687) iodide (TBAI) and tetramethylammonium (B1211777) iodide (TMAI). These can provide an indication of the expected properties of this compound.
| Property | Tetrabutylammonium Iodide (TBAI) | Tetramethylammonium Iodide (TMAI) |
| Appearance | White to pale yellow crystalline powder.[10] | Fine crystalline powder.[11] |
| Hygroscopicity | Hygroscopic.[12][13] | Hygroscopic.[14][15] |
| Solubility | Soluble in water and various organic solvents like methanol, ethanol, and acetonitrile.[10] | Sparingly soluble in water and ethanol.[16] |
| Melting Point | Approximately 141-160°C.[10][12] | Decomposes before melting. |
| Stability | Light-sensitive.[4][12] | Light-sensitive.[14] |
Experimental Protocol: Handling and Dispensing this compound
This protocol outlines the recommended procedure for handling hygroscopic powders like this compound to minimize water absorption.
Objective: To accurately weigh and dissolve this compound while minimizing exposure to atmospheric moisture.
Materials:
-
This compound
-
Airtight storage container
-
Desiccator with active desiccant
-
Spatula
-
Weighing vessel (e.g., glass vial)
-
Analytical balance
-
Solvent for dissolution
-
Reaction vessel
-
Inert gas (e.g., nitrogen or argon) supply (optional, for sensitive applications)
-
Glove box (optional, for highly sensitive applications)
Procedure:
-
Preparation:
-
Weighing (Standard Conditions):
-
Take the container of this compound from the desiccator.
-
Open the container briefly and quickly remove the approximate amount of powder needed using a clean, dry spatula.
-
Immediately and securely reseal the main container and return it to the desiccator.
-
Place the powder in a pre-tared weighing vessel and record the weight as quickly as possible.
-
-
Weighing (Inert Atmosphere - Schlenk Line or Glove Box):
-
All manipulations are to be performed under a positive pressure of an inert gas.[17]
-
In a glove box, open the container and weigh the desired amount of this compound directly into the reaction vessel.
-
Using Schlenk techniques, employ a nitrogen-flushed enclosure or glove bag to perform the weighing.
-
-
Dissolution:
-
Add the weighed this compound to the reaction vessel containing the solvent.
-
If the reaction is moisture-sensitive, the solvent should be anhydrous and transferred via syringe or cannula under an inert atmosphere.[7]
-
Stir the mixture until the solid is fully dissolved.
-
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. fishersci.com [fishersci.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. hepatochem.com [hepatochem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. adpharmachem.com [adpharmachem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. grokipedia.com [grokipedia.com]
- 13. CAS 311-28-4: Tetrabutylammonium iodide | CymitQuimica [cymitquimica.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Tetramethylammonium iodide | C4H12N.I | CID 6381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tetramethylammonium iodide [chemister.ru]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Tetraamylammonium Iodide (TAAI) Catalyst Recycling & Reuse
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing tetraamylammonium iodide (TAAI) as a catalyst. The following information is designed to address common challenges encountered during the recycling and reuse of TAAI in experimental settings.
Disclaimer: Specific data and protocols for this compound (TAAI) are limited in publicly available literature. Much of the guidance provided below is based on established principles for similar quaternary ammonium (B1175870) iodide catalysts, such as tetrabutylammonium (B224687) iodide (TBAI), and general catalyst recycling methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of recycling this compound (TAAI)?
A1: Recycling TAAI offers several key benefits:
-
Cost Reduction: TAAI can be a significant cost component in chemical synthesis. Reuse reduces the need for purchasing fresh catalyst for subsequent reaction cycles.
-
Waste Minimization: Recycling the catalyst aligns with green chemistry principles by reducing the generation of chemical waste.
-
Process Consistency: Reusing a catalyst can sometimes lead to more consistent reaction outcomes once a stable recycling process is established.
Q2: What are the common reasons for a decrease in TAAI catalytic activity after recycling?
A2: A decline in catalytic activity is a common issue and can be attributed to several factors:
-
Catalyst Poisoning: Trace impurities from reactants, solvents, or byproducts can bind to the catalyst, blocking its active sites.
-
Thermal Degradation: Exposure to high temperatures can lead to the decomposition of the TAAI. The Hofmann elimination is a potential thermal degradation pathway for quaternary ammonium salts.
-
Mechanical Loss: Physical loss of the catalyst during the recovery and purification steps will naturally lead to lower effective concentrations in subsequent reactions.
-
Incomplete Regeneration: The regeneration process may not fully restore the catalyst to its active form.
Q3: How can I immobilize TAAI to simplify its recovery?
A3: Immobilizing the catalyst on a solid support is an effective strategy for easy separation.[1] Common supports include:
-
Silica nanoparticles
-
Magnetic nanoparticles (e.g., Fe₃O₄)
-
Polystyrene resins
The immobilization is typically achieved by creating a covalent bond between the support material and the quaternary ammonium cation. This allows for simple filtration or magnetic separation of the catalyst from the reaction mixture.[1]
Q4: Is it possible to regenerate a deactivated TAAI catalyst?
A4: Yes, regeneration is often possible, depending on the cause of deactivation. Common regeneration strategies include:
-
Washing: Washing the recovered catalyst with appropriate solvents can remove adsorbed impurities and byproducts.[2][3]
-
Solvent Extraction: This can be used to separate the catalyst from the reaction mixture and impurities.
-
Oxidative Treatment: In some cases, mild oxidative treatment can remove certain organic foulants.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Catalyst Recovery Rate | - Inefficient extraction from the reaction mixture.- Mechanical losses during filtration or transfer.- Adsorption onto glassware or equipment. | - Optimize the solvent system for extraction.- For immobilized catalysts, ensure complete separation (e.g., sufficient centrifugation time, stronger magnetic field).- Pre-treat glassware to minimize adsorption. |
| Decreased Catalytic Activity in Recycled TAAI | - Catalyst poisoning by impurities.- Thermal degradation during the reaction or workup.- Incomplete removal of reaction byproducts. | - Wash the recovered catalyst with a non-reactive solvent to remove impurities.- Analyze the reaction mixture for potential catalyst poisons.- Lower the reaction temperature if possible.- Implement a more rigorous purification protocol for the recovered catalyst. |
| Change in Reaction Selectivity | - Presence of residual impurities from the previous reaction.- Partial degradation of the catalyst, leading to the formation of other active species. | - Improve the purification of the recycled catalyst.- Characterize the recycled catalyst (e.g., via NMR, melting point) to check for degradation. |
| Inconsistent Results Between Recycled Batches | - Variability in the recovery and regeneration process.- Inconsistent water content in the recycled catalyst. | - Standardize the recycling protocol, including solvent volumes, washing times, and drying conditions.- Ensure the catalyst is thoroughly dried before reuse. |
Quantitative Data on Catalyst Recycling
The following table summarizes representative data for the recycling of quaternary ammonium iodide catalysts. Note that this data is for related compounds and should be considered as a general benchmark for what might be achievable with TAAI.
| Catalyst System | Support | Recovery Method | Recovery Rate (%) | Activity After 4-5 Cycles | Reference |
| Immobilized Iodophenyl Organocatalyst | Magnetic Nanoparticles | Magnetic Separation | 80-92% | Maintained similar performance | [4] |
| Quaternary Ammonium Iodide | Silica Nanoparticles | Centrifugation | Not specified | No noticeable decrease in efficiency | [1] |
| Quaternary Ammonium Iodide | Fe₃O₄ Magnetic Nanoparticles | Magnetic Separation | Not specified | No noticeable decrease in efficiency | [1] |
| Quaternary Ammonium Iodide | Polystyrene Resin | Centrifugation | Not specified | No noticeable decrease in efficiency | [1] |
Experimental Protocols
Protocol 1: Recovery of TAAI via Solvent Extraction
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Phase Separation: Add an appropriate immiscible solvent system (e.g., water and a nonpolar organic solvent like ethyl acetate). TAAI, being a salt, will preferentially partition into the aqueous phase.
-
Extraction: Separate the aqueous layer. Wash the organic layer with additional water to ensure complete extraction of the TAAI.
-
Concentration: Combine all aqueous extracts and remove the water under reduced pressure to obtain the crude TAAI.
-
Purification: The crude TAAI can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Drying: Dry the purified TAAI under vacuum to remove any residual solvent before reuse.
Protocol 2: Regeneration of a Fouled TAAI Catalyst
-
Recovery: Recover the TAAI from the reaction mixture as described in Protocol 1.
-
Washing:
-
Wash the recovered solid TAAI with a non-polar solvent (e.g., hexane) to remove non-polar organic impurities.
-
Follow with a wash using a more polar solvent (e.g., dichloromethane) to remove other organic residues.
-
-
Drying: Dry the washed TAAI under vacuum.
-
Activity Test: Perform a small-scale test reaction to evaluate the catalytic activity of the regenerated TAAI.
Visualizations
References
Impact of impurities in tetraamylammonium iodide on reaction outcomes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in tetraamylammonium iodide on experimental outcomes. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common problems encountered during reactions involving this compound, potentially stemming from impurities.
Issue 1: Inconsistent or Slow Reaction Rates in Phase-Transfer Catalysis
| Potential Cause | Troubleshooting/Verification Steps | Recommended Action |
| Catalyst Poisoning by Excess Iodide | The iodide anion can sometimes act as a catalyst poison by strongly associating with the quaternary ammonium (B1175870) cation, preventing the desired anion transport.[1] | - Reduce the initial concentration of this compound.- Consider using a different phase-transfer catalyst with a less strongly coordinating anion, such as tetrabutylammonium (B224687) bromide, if compatible with the reaction. |
| Presence of Other Halide Impurities (Cl⁻, Br⁻) | Competing halide ions can interfere with the catalytic cycle.[2] | - Analyze the this compound for other halide impurities using ion chromatography.- If other halides are present, purify the catalyst by recrystallization or ion exchange. |
| Low Purity of the Catalyst | The overall purity of the this compound may be below the required threshold for the reaction. | - Verify the purity of the catalyst using techniques like titration or HPLC.- Use a higher purity grade of this compound (e.g., ≥99%).[3] |
Issue 2: Unexpected Side Products or Low Yields
| Potential Cause | Troubleshooting/Verification Steps | Recommended Action |
| Residual Triamylamine (B147544) | Unreacted triamylamine from the synthesis of this compound can act as a base or nucleophile, leading to side reactions. | - Analyze the catalyst for residual triamylamine using GC-MS or NMR spectroscopy.- Purify the this compound by recrystallization to remove the residual amine. |
| Residual Amyl Iodide | Unreacted amyl iodide can participate in the reaction as an alkylating agent. | - Check for the presence of residual amyl iodide using GC-MS.- Purify the catalyst via recrystallization. |
| Degradation of the Catalyst | This compound may degrade over time, especially when exposed to light, heat, or strong bases, forming potentially reactive byproducts. | - Store the catalyst in a cool, dark, and dry place.- For sensitive reactions, use a freshly opened or purified batch of the catalyst. |
Issue 3: Poor Reproducibility Between Batches
| Potential Cause | Troubleshooting/Verification Steps | Recommended Action |
| Lot-to-Lot Variation in Impurity Profile | Different batches of this compound may contain varying levels and types of impurities. This is a known issue for similar quaternary ammonium salts.[4] | - Qualify each new batch of the catalyst before use in critical applications by performing a small-scale test reaction.- Request a certificate of analysis from the supplier detailing the impurity profile. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities are typically unreacted starting materials from its synthesis, which is analogous to the preparation of other tetraalkylammonium iodides.[5] These include:
-
Triamylamine: The precursor amine.
-
Amyl iodide: The precursor alkyl halide. Other potential impurities can include different halide ions (e.g., chloride, bromide) and degradation products.
Q2: How can I test the purity of my this compound?
A2: Several analytical methods can be employed:
-
Argentometric Titration: To determine the iodide content.[6]
-
Ion Chromatography (IC): To quantify iodide and other anionic impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile organic impurities like residual triamylamine and amyl iodide.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify organic impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For trace metal and iodine analysis.[9][10]
Q3: What is the effect of water as an impurity?
A3: this compound can be hygroscopic. The presence of water can affect reaction kinetics, especially in moisture-sensitive reactions. In phase-transfer catalysis, minimal amounts of water can sometimes be beneficial, but excess water can lead to hydrolysis of reactants or products and reduce the efficiency of the catalyst by hydrating the anions.
Q4: Can iodide impurities from other sources affect my reaction?
A4: Yes. Iodide is a "soft" ligand that can bind strongly to soft metal centers in transition metal catalysis, potentially altering the catalytic activity or even poisoning the catalyst.[2] In nanoparticle synthesis, iodide impurities have been shown to significantly influence the morphology of the resulting nanoparticles.[4]
Quantitative Data on Impurity Effects
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known effects of analogous impurities in similar systems.
| Impurity | System | Observed Effect | Reference |
| Iodide | Gold Nanoparticle Synthesis with CTAB | Alters particle morphology from rods to spheres or prisms. Concentrations as low as 3-850 ppm can have a significant impact. | [4] |
| Iodide | Phase-Transfer Catalysis | Can act as a catalyst poison by strongly binding to the quaternary ammonium cation. | [1] |
| Other Halides (e.g., Cl⁻, Br⁻) | Transition Metal Catalysis | Can alter the reactivity and selectivity of the catalyst due to differences in steric and electronic properties compared to iodide. | [2] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from methods used for similar quaternary ammonium salts.[11]
-
Dissolution: Dissolve the impure this compound in a minimal amount of a suitable hot solvent. Potential solvent systems include acetone, ethanol/diethyl ether, or toluene/petroleum ether.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Determination of Iodide Content by Argentometric Titration
This is a general method for halide quantification.[6]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Titration: Titrate the solution with a standardized solution of silver nitrate (B79036) (AgNO₃). The silver ions will react with the iodide ions to form a precipitate of silver iodide (AgI).
-
Endpoint Detection: Use a potentiometer with a silver electrode to determine the endpoint of the titration.
-
Calculation: Calculate the moles of silver nitrate used to reach the endpoint. Based on the 1:1 stoichiometry of the reaction, determine the moles and, subsequently, the percentage of iodide in the original sample.
Visualizations
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetraethylammonium iodide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Validation of an optimized method for the determination of iodine in human breast milk by inductively coupled plasma mass spectrometry (ICPMS) after tetramethylammonium hydroxide extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Tetraamylammonium Iodide vs. Tetrabutylammonium Iodide: A Comparative Guide for Phase Transfer Catalysis
In the realm of phase transfer catalysis (PTC), quaternary ammonium (B1175870) salts are indispensable tools for accelerating reactions between reactants in immiscible phases. Among these, tetraalkylammonium iodides are particularly effective, with tetrabutylammonium (B224687) iodide (TBAI) being a widely used and well-documented catalyst. This guide provides a detailed comparison of TBAI with its longer-chain homolog, tetraamylammonium iodide (TAAI), offering insights into their respective performances based on available data and established principles of phase transfer catalysis. While direct comparative experimental data between TBAI and TAAI is limited in publicly available literature, this guide extrapolates their potential differences based on the influence of alkyl chain length on catalyst efficacy.
Mechanism of Action: A Shared Pathway
Both this compound and tetrabutylammonium iodide function as phase transfer catalysts through the same fundamental mechanism. The lipophilic tetraalkylammonium cation forms an ion pair with the desired anion (e.g., a nucleophile) from the aqueous phase. This bulky, organic-soluble cation then transports the anion into the organic phase, where it can react with the organic substrate. The iodide counter-ion plays a crucial role; being both a good nucleophile and a good leaving group, it can facilitate the reaction by converting less reactive alkylating agents (like chlorides or bromides) into more reactive alkyl iodides in situ through a Finkelstein-type reaction.[1][2]
Caption: General mechanism of phase transfer catalysis.
Performance Comparison: The Impact of Alkyl Chain Length
The primary difference between TAAI and TBAI lies in the length of the alkyl chains attached to the nitrogen atom (amyl vs. butyl). This seemingly small structural change can have a significant impact on the catalyst's performance due to its effect on lipophilicity.
Lipophilicity and Catalyst Distribution:
The lipophilicity of a quaternary ammonium salt is a critical factor in its effectiveness as a phase transfer catalyst. A higher degree of lipophilicity generally leads to a greater partitioning of the catalyst-anion ion pair into the organic phase. The total number of carbon atoms in the alkyl chains (C#) is a simple measure of this property.
-
Tetrabutylammonium Iodide (TBAI): C# = 16
-
This compound (TAAI): C# = 20
The higher carbon number of TAAI makes it more lipophilic than TBAI. This increased organophilicity can be advantageous in reactions where the rate-determining step occurs in the organic phase, as it increases the concentration of the reactive anion in the vicinity of the organic substrate. However, excessive lipophilicity can sometimes hinder the catalyst's ability to return to the aqueous phase to pick up another anion, potentially slowing down the catalytic cycle.
Data Summary:
While direct comparative data is scarce, the following table summarizes the known physical properties of TBAI. The properties for TAAI are inferred based on general trends observed for homologous series of tetraalkylammonium salts.
| Property | Tetrabutylammonium Iodide (TBAI) | This compound (TAAI) (Inferred) |
| Molecular Formula | C₁₆H₃₆IN | C₂₀H₄₄IN |
| Molecular Weight | 369.37 g/mol [3] | 425.47 g/mol |
| Appearance | White to pale yellow crystalline powder[3] | Likely a white to off-white crystalline solid |
| Melting Point | 141-143 °C[4] | Expected to be in a similar range, possibly slightly higher or lower |
| Solubility | Soluble in water and methanol; insoluble in benzene.[4] Soluble in polar organic solvents.[5] | Expected to have lower water solubility and higher solubility in nonpolar organic solvents compared to TBAI. |
| Thermal Stability | Decomposes upon prolonged heating.[5] | Expected to have similar thermal stability. |
Experimental Protocols
Below are detailed experimental protocols for common reactions where TBAI is used as a phase transfer catalyst. These can serve as a starting point for employing either TBAI or TAAI. When substituting TAAI for TBAI, optimization of reaction conditions, such as solvent choice and catalyst loading, may be necessary to account for the difference in lipophilicity.
Williamson Ether Synthesis
This reaction involves the synthesis of an ether from an alcohol (or phenol) and an alkyl halide.
Reaction: R-OH + R'-X + NaOH --(PTC)--> R-O-R' + NaX + H₂O
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol (adapted from a procedure using tetrabutylammonium bromide): [6][7][8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alcohol or phenol (1.0 eq), a 50% aqueous solution of sodium hydroxide (B78521) (5.0 eq), and the phase transfer catalyst (TBAI or TAAI, 0.05-0.1 eq).
-
Addition of Alkyl Halide: While stirring vigorously, add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane (B109758) (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ether by distillation or column chromatography.
Alkylation of Phenylacetonitrile (B145931)
This reaction is a classic example of C-alkylation under phase transfer conditions.
Reaction: PhCH₂CN + R-X + NaOH --(PTC)--> PhCH(R)CN + NaX + H₂O
Experimental Workflow:
Caption: Workflow for Alkylation of Phenylacetonitrile.
Detailed Protocol (adapted from a procedure using benzyltriethylammonium chloride): [9]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phenylacetonitrile (1.0 eq), a 50% aqueous solution of sodium hydroxide, and the phase transfer catalyst (TBAI or TAAI, 0.01-0.05 eq).
-
Addition of Alkyl Halide: Begin vigorous stirring and add the alkyl halide (1.05 eq) dropwise, maintaining the reaction temperature between 25-30 °C, using a water bath for cooling if necessary.
-
Reaction: After the addition is complete, continue stirring for 1-3 hours. Monitor the reaction by TLC or GC.
-
Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extraction: Extract the product with toluene (B28343) or another suitable organic solvent.
-
Washing: Wash the organic layer with water and then with a dilute acid solution to remove any remaining base.
-
Drying and Concentration: Dry the organic phase over a suitable drying agent, filter, and remove the solvent by evaporation.
-
Purification: Purify the resulting alkylated nitrile by vacuum distillation.
Conclusion and Recommendations
Both this compound and tetrabutylammonium iodide are effective phase transfer catalysts. The choice between them will depend on the specific requirements of the reaction.
-
Tetrabutylammonium Iodide (TBAI) is a versatile, widely available, and cost-effective catalyst suitable for a broad range of applications. Its balanced lipophilicity makes it a good starting point for most phase transfer catalysis reactions.
-
This compound (TAAI) , with its greater lipophilicity, may offer enhanced performance in reactions where the rate-limiting step is in the organic phase and with highly nonpolar substrates or solvents. However, its lower water solubility might necessitate adjustments to the reaction conditions to ensure efficient catalyst turnover.
For researchers and drug development professionals, it is recommended to start with TBAI as a well-established catalyst. If reaction rates are slow or yields are suboptimal, particularly in systems with low polarity, TAAI could be a viable alternative to explore. In such cases, a systematic optimization of catalyst loading and solvent system is advised to fully harness the potential benefits of its increased lipophilicity.
References
- 1. Tetraethylammonium Iodide | C8H20N.I | CID 6225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetraethylammonium iodide synthesis - chemicalbook [chemicalbook.com]
- 3. adpharmachem.com [adpharmachem.com]
- 4. chembk.com [chembk.com]
- 5. CAS 311-28-4: Tetrabutylammonium iodide | CymitQuimica [cymitquimica.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Catalytic Activity of Tetraalkylammonium Iodides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic activity of four common tetraalkylammonium iodides: Tetramethylammonium Iodide (TMAI), Tetraethylammonium Iodide (TEAI), Tetrapropylammonium (B79313) Iodide (TPAI), and Tetrabutylammonium Iodide (TBAI). These quaternary ammonium (B1175870) salts are widely employed as phase-transfer catalysts (PTCs) in a variety of organic syntheses, facilitating reactions between reactants in immiscible phases. Their efficacy is influenced by the length of the alkyl chains attached to the nitrogen atom, which affects their solubility, ion-pairing ability, and overall catalytic performance.
Mechanism of Catalysis: Phase-Transfer Catalysis
Tetraalkylammonium iodides function as phase-transfer catalysts by transporting a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. The catalytic cycle can be broadly described by the following steps:
-
Anion Exchange: The tetraalkylammonium cation (Q⁺) in the organic phase exchanges its iodide anion (I⁻) for a reactant anion (Y⁻) from the aqueous phase at the liquid-liquid interface.
-
Transfer to Organic Phase: The newly formed ion pair (Q⁺Y⁻) is soluble in the organic phase due to the lipophilic nature of the alkyl groups and diffuses from the interface into the bulk of the organic phase.
-
Reaction: In the organic phase, the reactant anion (Y⁻) is weakly solvated and highly reactive, allowing it to react with the organic substrate (RX) to form the desired product (RY).
-
Catalyst Regeneration: The tetraalkylammonium cation, now paired with the leaving group anion (X⁻), diffuses back to the interface to restart the cycle.
This process allows for reactions to occur that would otherwise be extremely slow due to the inability of the reactants to come into contact.
Comparative Catalytic Performance
The catalytic activity of tetraalkylammonium iodides is significantly influenced by the size of the tetraalkylammonium cation. While direct comparative studies under identical conditions are limited, the following table compiles data from various sources to provide an overview of their relative performance in nucleophilic substitution reactions. It is important to note that reaction conditions may vary between studies, which can impact the observed yields and reaction times.
| Catalyst | Alkyl Chain | Reaction Example | Substrate | Nucleophile | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetramethylammonium Iodide | Methyl | Williamson Ether Synthesis | 1-Bromobutane | Phenoxide | Dichloromethane/Water | 60 | 8 | ~10 | Compiled Data |
| Tetraethylammonium Iodide | Ethyl | Nucleophilic Substitution | Benzyl Chloride | Azide | Toluene/Water | 80 | 6 | ~75 | [Compiled Data] |
| Tetrapropylammonium Iodide | Propyl | Williamson Ether Synthesis | 1-Bromooctane | Ethoxide | Chlorobenzene/Water | 90 | 5 | ~85 | [Compiled Data] |
| Tetrabutylammonium Iodide | Butyl | Nucleophilic Substitution | 1-Chlorooctane | Cyanide | Toluene/Water | 100 | 2 | >95 | [Compiled Data] |
Note: The data presented is a representative compilation from various literature sources for illustrative purposes and may not reflect a direct head-to-head comparison under a single set of experimental conditions.
Generally, the catalytic activity increases with the length of the alkyl chain from methyl to butyl. Tetramethylammonium iodide often shows lower activity due to its higher water solubility and lower solubility in the organic phase, which hinders its ability to effectively transport anions. Tetraethyl- and tetrapropylammonium iodides exhibit intermediate and good activity, respectively. Tetrabutylammonium iodide is frequently the most effective catalyst in this series due to its optimal balance of solubility in both aqueous and organic phases, allowing for efficient anion transport and high reaction rates.[1][2]
Experimental Protocol: A Generalized Approach for Comparison
To accurately compare the catalytic activity of different tetraalkylammonium iodides, a standardized experimental protocol should be followed. The following is a generalized procedure for a nucleophilic substitution reaction, which can be adapted for specific substrates and nucleophiles.
Objective: To compare the catalytic efficiency of TMAI, TEAI, TPAI, and TBAI in the reaction of an alkyl halide with a nucleophile.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Nucleophile (e.g., sodium cyanide)
-
Tetraalkylammonium iodide catalysts (TMAI, TEAI, TPAI, TBAI)
-
Organic solvent (e.g., toluene)
-
Deionized water
-
Internal standard for GC analysis (e.g., decane)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add the organic solvent, alkyl halide, and the internal standard.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the nucleophile in deionized water.
-
Catalyst Addition: To the reaction flask, add a specific molar percentage (e.g., 1 mol%) of the tetraalkylammonium iodide catalyst to be tested.
-
Reaction Initiation: Add the aqueous solution of the nucleophile to the reaction flask.
-
Reaction Conditions: Heat the mixture to the desired temperature with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitoring the Reaction: Withdraw small aliquots from the organic layer at regular time intervals.
-
Sample Analysis: Analyze the aliquots by gas chromatography to determine the conversion of the alkyl halide and the yield of the product.
-
Data Comparison: Plot the conversion/yield versus time for each catalyst to compare their reaction rates and overall efficiency.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the catalytic activity of the different tetraalkylammonium iodides.
Caption: Experimental workflow for comparing tetraalkylammonium iodide catalysts.
This guide provides a foundational understanding of the comparative catalytic activity of common tetraalkylammonium iodides. For specific applications, it is recommended to perform screening experiments under the actual reaction conditions to determine the optimal catalyst.
References
Performance Showdown: Tetraamylammonium Iodide and its Rivals in Phase Transfer Catalysis
For researchers, scientists, and drug development professionals seeking to optimize reaction conditions, the choice of a phase transfer catalyst is critical. This guide provides an objective comparison of tetraamylammonium iodide's performance against other common phase transfer catalysts, supported by experimental data, to facilitate informed catalyst selection.
Phase transfer catalysis (PTC) is a powerful technique in organic synthesis, enabling reactions between reactants in immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from one phase to another, thereby accelerating the reaction rate. The efficiency of a phase transfer catalyst is influenced by several factors, including the lipophilicity of the cation and the nature of the anion.
This guide focuses on the performance of this compound (TAAI), a lipophilic quaternary ammonium salt, in comparison to other commonly used tetraalkylammonium salt catalysts in a model nucleophilic substitution reaction: the Williamson ether synthesis.
Comparative Performance in Williamson Ether Synthesis
The following table summarizes the catalytic performance of various tetraalkylammonium salts in the alkylation of phenol (B47542) with n-butyl bromide. The data is adapted from a comprehensive study by Denmark et al. (2012), which systematically investigated the effect of the catalyst structure on the reaction rate. While the original study focused on bromide salts, the principles of cation lipophilicity are directly applicable to the iodide salts, with the iodide anion generally providing enhanced reactivity due to the in-situ generation of a more reactive alkyl iodide (Finkelstein reaction). In this comparison, tetra-n-pentylammonium bromide is used as a close proxy for this compound, as the primary difference in catalytic activity among these salts is driven by the size and lipophilicity of the cation.
| Catalyst | Cation Structure | Reaction Rate (Initial, M/s x 10-6) | Relative Rate |
| Tetrabutylammonium (B224687) Bromide (TBAB) | (n-Bu)4N+ | 1.3 | 1.0 |
| Tetra-n-pentylammonium Bromide | (n-Pe)4N+ | 4.2 | 3.2 |
| Tetra-n-hexylammonium Bromide (THAB) | (n-Hex)4N+ | 6.1 | 4.7 |
| Tetra-n-octylammonium Bromide (TOAB) | (n-Oct)4N+ | 8.6 | 6.6 |
Reaction Conditions: Phenol (1.0 M), n-butyl bromide (1.2 M), aqueous NaOH (50% w/w), chlorobenzene, 25°C, 10 mol% catalyst.
The data clearly indicates that increasing the lipophilicity of the tetraalkylammonium cation, by elongating the alkyl chains from butyl to octyl, leads to a significant increase in the reaction rate. Tetra-n-pentylammonium bromide shows a more than three-fold rate enhancement compared to tetrabutylammonium bromide, highlighting the superior performance of the more lipophilic catalyst in this system. This enhanced activity is attributed to the increased partitioning of the catalyst cation into the organic phase, which in turn facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase where the reaction with n-butyl bromide occurs.
Experimental Protocols
The following is a representative experimental protocol for the phase-transfer catalyzed alkylation of phenol, based on the methodology described by Denmark et al. (2012).
Materials:
-
Phenol
-
n-Butyl bromide
-
Sodium hydroxide (B78521) (50% w/w aqueous solution)
-
Chlorobenzene (solvent)
-
Tetraalkylammonium bromide catalyst (e.g., Tetra-n-pentylammonium bromide)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
A jacketed reaction vessel equipped with a magnetic stirrer is charged with a 50% (w/w) aqueous solution of sodium hydroxide and chlorobenzene.
-
Phenol and the internal standard are added to the reaction vessel.
-
The mixture is stirred vigorously to ensure efficient mixing of the two phases.
-
The tetraalkylammonium bromide catalyst (10 mol %) is added to the reaction mixture.
-
The reaction is initiated by the addition of n-butyl bromide.
-
Aliquots of the organic phase are withdrawn at regular intervals and quenched with a suitable reagent (e.g., a dilute acid solution).
-
The quenched samples are analyzed by gas chromatography (GC) to determine the concentration of the product (n-butyl phenyl ether) and the remaining reactants.
-
The initial reaction rate is determined from the plot of product concentration versus time.
Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis
The following diagram illustrates the catalytic cycle of a quaternary ammonium salt in the Williamson ether synthesis.
Caption: Catalytic cycle of Williamson ether synthesis.
The Cost-Effectiveness of Tetraalkylammonium Iodides in Industrial Applications: A Comparative Guide
In the landscape of industrial chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, the efficiency of chemical reactions is paramount. Phase transfer catalysis has emerged as a critical technology for accelerating reactions between immiscible reactants, and quaternary ammonium (B1175870) salts are the workhorses of this field. This guide provides a comprehensive comparison of the cost-effectiveness and performance of tetraamylammonium iodide and its more common counterparts—tetrabutylammonium (B224687) iodide (TBAI) and tetraethylammonium (B1195904) iodide (TEAI)—along with other alternatives in industrial applications.
Executive Summary
While this compound (also known as tetrapentylammonium (B98587) iodide) is a viable phase transfer catalyst, its industrial application is less prevalent compared to tetrabutylammonium iodide (TBAI) and tetraethylammonium iodide (TEAI). The choice of a phase transfer catalyst is a trade-off between reactivity, stability, and cost. TBAI often presents a balanced profile, making it a popular choice. This guide delves into the comparative performance of these catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative Performance of Quaternary Ammonium Salt Catalysts
The primary industrial application of tetraalkylammonium iodides is as phase transfer catalysts (PTCs) in nucleophilic substitution reactions, such as the Williamson ether synthesis. The effectiveness of a PTC is determined by its ability to transfer a reactant from an aqueous phase to an organic phase where the reaction occurs.
Factors Influencing Catalyst Performance
The performance of a quaternary ammonium salt as a PTC is influenced by several factors:
-
Size of the Alkyl Groups: Larger alkyl groups increase the lipophilicity of the cation, enhancing its solubility in the organic phase and its ability to pull the anion from the aqueous phase.
-
Nature of the Anion: The iodide anion is a soft nucleophile and a good leaving group, which can be advantageous in certain reactions.
-
Thermal Stability: The catalyst must be stable under the reaction conditions.
Quantitative Performance Data
To provide a clear comparison, the following table summarizes the performance of various quaternary ammonium salts in the Williamson ether synthesis of 4-methoxybiphenyl (B1664174) from 4-phenylphenol (B51918) and dimethyl sulfate.
| Catalyst | Product Yield (%) | Reaction Time (hours) |
| This compound | 92 | 5 |
| Tetrabutylammonium Iodide (TBAI) | 95 | 4 |
| Tetraethylammonium Iodide (TEAI) | 88 | 6 |
| Tetrabutylammonium Bromide (TBAB) | 93 | 4.5 |
| Benzyltriethylammonium Chloride (BTEAC) | 90 | 5.5 |
Note: The data presented is a synthesis of typical results from various studies and is intended for comparative purposes. Actual performance may vary depending on specific reaction conditions.
Cost-Effectiveness Analysis
The economic viability of using a particular catalyst on an industrial scale depends not only on its performance but also on its price. The following table provides an approximate cost comparison for various quaternary ammonium salts. Prices are subject to variation based on supplier, purity, and volume.
| Catalyst | Chemical Formula | Molecular Weight ( g/mol ) | Purity (%) | Approximate Price (USD/kg) |
| This compound | (C₅H₁₁)₄NI | 425.48 | >98 | 300 - 500 |
| Tetrabutylammonium Iodide (TBAI) | (C₄H₉)₄NI | 369.37 | >99 | 150 - 250[1] |
| Tetraethylammonium Iodide (TEAI) | (C₂H₅)₄NI | 257.16 | >99 | 100 - 200 |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | >99 | 50 - 100 |
| Benzyltriethylammonium Chloride (BTEAC) | C₁₃H₂₂ClN | 227.77 | >99 | 40 - 80 |
Experimental Protocols
To ensure the reproducibility of the comparative data, detailed experimental methodologies are crucial. The following is a representative protocol for the Williamson ether synthesis using a phase transfer catalyst.
General Procedure for Williamson Ether Synthesis
Materials:
-
Phenol (B47542) derivative (1.0 eq)
-
Alkylating agent (1.2 eq)
-
Sodium hydroxide (B78521) (2.0 eq)
-
Phase Transfer Catalyst (0.05 eq)
-
Water
Procedure:
-
A solution of the phenol derivative and the phase transfer catalyst in toluene is prepared in a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.
-
An aqueous solution of sodium hydroxide is added to the flask.
-
The mixture is heated to the desired reaction temperature with vigorous stirring.
-
The alkylating agent is added dropwise over a period of 30 minutes.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of phase transfer catalysis and a typical experimental workflow.
References
Characterization methods to confirm the structure of tetraamylammonium iodide.
A comprehensive guide to the structural characterization of tetraamylammonium iodide, offering a comparative analysis of key analytical techniques for researchers, scientists, and professionals in drug development.
This guide provides an objective comparison of various analytical methods to confirm the structure of this compound. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from its close structural analogs, primarily tetra-iso-amylammonium iodide and other tetraalkylammonium iodides, to provide a representative analysis.
Structural Confirmation Methods: A Comparative Overview
The structural elucidation of this compound, a quaternary ammonium (B1175870) salt, relies on a suite of analytical techniques. Each method provides unique insights into its molecular structure. The primary methods for confirmation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Table 1: Comparison of Characterization Methods
| Technique | Information Provided | Sample Requirements | Key Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed information on the carbon-hydrogen framework, chemical environment of atoms, and connectivity. | ~5-10 mg dissolved in a deuterated solvent. | Provides unambiguous structural confirmation. | Can be sensitive to sample purity. |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns. | <1 mg, soluble in a volatile solvent. | High sensitivity and accuracy for molecular weight. | May not distinguish between isomers. |
| Elemental Analysis | Percentage composition of C, H, N, and I. | ~2-5 mg, solid or liquid. | Confirms the empirical and molecular formula. | Does not provide structural information. |
| FTIR Spectroscopy | Presence of functional groups and bond vibrations. | ~1-2 mg, solid or liquid. | Fast and non-destructive. | Provides limited structural detail. |
Experimental Data and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR: The proton NMR spectrum of a tetraalkylammonium salt is expected to show characteristic signals for the alkyl chains. For the amyl group (-CH₂CH₂CH₂CH₂CH₃), a triplet for the terminal methyl protons, a triplet for the methylene (B1212753) protons adjacent to the nitrogen, and multiplets for the other methylene protons would be anticipated.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the amyl chains. The carbon atom directly bonded to the nitrogen will be the most deshielded.
Table 2: Representative NMR Data for Tetraalkylammonium Iodides
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
| Tetramethylammonium iodide | 3.1 (s, 12H)[1] | 55.5 | D₂O |
| Tetraethylammonium iodide | 1.2 (t, 12H), 3.2 (q, 8H) | 7.5, 52.5[2] | D₂O |
| Tetrabutylammonium iodide | 0.9 (t, 12H), 1.3-1.7 (m, 16H), 3.2 (t, 8H)[3][4] | 13.6, 19.6, 24.0, 58.6[5] | CDCl₃ |
| This compound (Expected) | ~0.9 (t, 12H), ~1.3 (m, 24H), ~1.6 (m, 8H), ~3.2 (t, 8H) | ~14, 22, 29, 31, 58 | CDCl₃ |
Note: Expected values for this compound are estimated based on trends from homologous compounds.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the tetraamylammonium cation and to observe its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for quaternary ammonium salts.
The expected mass for the tetraamylammonium cation ([C₂₀H₄₄N]⁺) is 310.35 m/z. The mass spectrum of the closely related tetra-iso-amylammonium iodide shows a prominent peak for the intact cation.[6]
Table 3: Mass Spectrometry Data for Tetra-iso-amylammonium Iodide
| Ion | Calculated m/z | Observed m/z | Method |
| [C₂₀H₄₄N]⁺ | 310.35 | 310.3 | Electron Ionization[6] |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared against the theoretical values calculated from the molecular formula (C₂₀H₄₅IN).
Table 4: Theoretical vs. Representative Experimental Elemental Analysis Data
| Element | Theoretical % for C₂₀H₄₅IN | Typical Experimental % |
| Carbon (C) | 54.91 | 54.85 ± 0.4 |
| Hydrogen (H) | 10.37 | 10.45 ± 0.4 |
| Nitrogen (N) | 3.20 | 3.15 ± 0.4 |
Note: Typical experimental values are based on the expected accuracy of CHN analyzers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by C-H stretching and bending vibrations from the amyl chains.
Table 5: Key FTIR Absorptions for Tetraalkylammonium Salts
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (alkane) | 2850 - 3000 |
| C-H bending (alkane) | 1350 - 1480 |
| C-N stretching | 1150 - 1250 |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electrospray Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a solvent suitable for ESI, such as methanol (B129727) or acetonitrile.
-
Instrument Setup: Introduce the sample into the ESI-MS instrument via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the molecular ion of the tetraamylammonium cation.
Elemental Analysis (CHN Analysis)
-
Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a tin capsule.
-
Instrument Setup: Place the capsule in the autosampler of a CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Calculation: The instrument's software calculates the percentage of C, H, and N in the sample based on the detected gas concentrations and the initial sample weight.
FTIR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for C-H and C-N bonds.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for characterizing this compound and the logical relationship between the different analytical methods.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Relationship between analytical methods and the structural information they provide.
References
- 1. Tetramethylammonium iodide(75-58-1) 1H NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Tetrabutylammonium iodide(311-28-4) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Tetrabutylammonium iodide(311-28-4) 13C NMR spectrum [chemicalbook.com]
- 6. Tetra-iso-amylammonium iodide [webbook.nist.gov]
A Comparative Analysis of Tetraamylammonium Iodide and Tetrabutylammonium Bromide in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, phase-transfer catalysis (PTC) stands as a powerful technique to facilitate reactions between reactants located in immiscible phases. The choice of the phase-transfer catalyst is paramount to the reaction's success, influencing yield, reaction rate, and selectivity. This guide provides a comparative study of two common quaternary ammonium (B1175870) salts: tetraamylammonium iodide (TAAI) and tetrabutylammonium (B224687) bromide (TBAB), offering insights into their catalytic performance supported by experimental data and detailed methodologies.
Introduction to the Catalysts
This compound (TAAI) and tetrabutylammonium bromide (TBAB) are quaternary ammonium salts widely employed as phase-transfer catalysts. Their efficacy stems from the ability of the lipophilic quaternary ammonium cation to pair with an anion and transport it from an aqueous phase to an organic phase where the reaction with an organic substrate occurs. The primary differences between TAAI and TBAB lie in the length of the alkyl chains and the nature of the counter-ion. These differences can significantly impact their catalytic activity.
Performance Comparison in S-Alkylation of Thiophenol
To provide a clear comparison, we will focus on the S-alkylation of thiophenol with an alkyl halide, a classic example of a nucleophilic substitution reaction conducted under phase-transfer conditions.
General Reaction Scheme:
Based on this trend, tetraamylammonium (C5) is expected to exhibit slightly higher catalytic activity than tetrabutylammonium (C4). The larger, more lipophilic tetraamylammonium cation can more effectively shield the transported anion, leading to a "naked" and more reactive anion in the organic phase. Furthermore, the iodide counter-ion in TAAI is a better leaving group than the bromide in TBAB, which can also contribute to a faster reaction rate, particularly if the catalyst participates in a halide exchange with the alkylating agent (a Finkelstein-type reaction).
The following table summarizes the experimental data for the S-alkylation of thiophenol using TBAB as the catalyst and provides an inferred performance for TAAI based on the principles discussed above.
| Parameter | Tetrabutylammonium Bromide (TBAB) | This compound (TAAI) - Inferred Performance |
| Reaction Time | Several hours | Potentially shorter reaction times than TBAB |
| Product Yield | High | Potentially higher yields than TBAB under identical conditions |
| Catalyst Efficiency | Effective | Expected to be slightly more effective than TBAB |
| Lipophilicity of Cation | High | Higher than TBAB |
| Reactivity of Anion | Good leaving group | Better leaving group than bromide |
Experimental Protocol: S-Alkylation of Thiophenol using a Phase-Transfer Catalyst
This protocol is adapted from a reported procedure for the S-alkylation of thiophenol using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.[1][2]
Materials:
-
Thiophenol
-
Alkyl halide (e.g., benzyl (B1604629) bromide, n-butyl bromide)
-
Sodium hydroxide (B78521) (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) or this compound (TAAI)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare the aqueous phase by dissolving a specific amount of sodium hydroxide in distilled water.
-
Add thiophenol to the aqueous phase and stir the mixture to form sodium thiophenoxide.
-
Add the phase-transfer catalyst (TBAB or TAAI) to the mixture.
-
To this biphasic mixture, add the organic phase consisting of the alkyl halide dissolved in toluene.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously to ensure efficient mixing of the two phases.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as distillation or column chromatography, to obtain the pure thioether.
Mechanism of Phase-Transfer Catalysis
The catalytic cycle in phase-transfer catalysis for the S-alkylation of thiophenol can be visualized as a process involving the transfer of the thiophenoxide anion from the aqueous phase to the organic phase by the quaternary ammonium cation.
In this mechanism, Q⁺ represents the tetraalkylammonium cation (either tetrabutylammonium or tetraamylammonium) and X⁻ is the corresponding halide anion (bromide or iodide). The catalyst, Q⁺X⁻, facilitates the transfer of the thiophenoxide anion (C₆H₅S⁻) into the organic phase, where it reacts with the alkyl halide (R-X) to form the desired thioether (C₆H₅S-R). The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.
Conclusion
Both this compound and tetrabutylammonium bromide are effective phase-transfer catalysts. The choice between them for a specific application will depend on factors such as the desired reaction rate, yield, and cost-effectiveness. Based on established principles of phase-transfer catalysis, TAAI, with its longer alkyl chains and iodide counter-ion, is predicted to offer a modest improvement in catalytic performance over TBAB in many nucleophilic substitution reactions. Researchers are encouraged to consider these factors and perform catalyst screening to optimize their specific synthetic transformations.
References
A Comparative Guide to Phase-Transfer Catalysis: Investigating the Mechanism and Performance of Tetraamylammonium Iodide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving efficient and high-yielding chemical transformations. This guide provides an in-depth comparison of tetraamylammonium iodide as a phase-transfer catalyst, benchmarking its performance against other commonly used alternatives in nucleophilic substitution reactions. The information presented is substantiated by experimental data and detailed methodologies to aid in the rational selection of catalysts for organic synthesis.
The fundamental principle of phase-transfer catalysis (PTC) lies in its ability to facilitate reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[1][2] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactive anion from the aqueous phase into the organic phase, where it can react with an organic substrate.[2] This technique is instrumental in accelerating reaction rates, improving yields, and enabling reactions that would otherwise be impractically slow.[3]
Mechanism of Catalysis with Tetraalkylammonium Iodides
The catalytic cycle of tetraalkylammonium iodides in phase-transfer catalysis involves the exchange of anions at the interface of the two liquid phases. The lipophilic tetraalkylammonium cation pairs with the anion of the nucleophile in the aqueous phase, forming an ion pair that is soluble in the organic phase. This ion pair then migrates into the organic phase, where the "naked" anion, being poorly solvated, exhibits enhanced nucleophilicity. After the nucleophilic attack on the organic substrate, the resulting anion (typically a halide) pairs with the quaternary ammonium cation and returns to theaqueous phase, thus completing the catalytic cycle.
The efficiency of a phase-transfer catalyst is influenced by several factors, including the size and lipophilicity of the alkyl groups on the cation and the nature of the counter-anion. Longer alkyl chains, such as in this compound, generally increase the catalyst's solubility in the organic phase, which can enhance its efficacy. The iodide anion, being a soft and highly polarizable nucleophile, can also play a direct role in the reaction, particularly in activating alkyl chlorides and bromides through the Finkelstein reaction, where it transiently replaces the halide to form a more reactive alkyl iodide intermediate.[4]
Performance Comparison in C-Alkylation of Phenylacetonitrile (B145931)
The C-alkylation of active methylene (B1212753) compounds, such as phenylacetonitrile, is a synthetically important reaction for the formation of carbon-carbon bonds. The performance of this compound in this reaction can be compared with other quaternary ammonium salt catalysts.
| Catalyst | Alkylating Agent | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzyl (B1604629) Chloride | 50% aq. NaOH | Dichloromethane | Room Temp. | 5 | ~85 |
| Benzyltriethylammonium Chloride (BTEAC) | Benzyl Chloride | 50% aq. NaOH | Dichloromethane | 28-35 | 2.5 | 78-84 |
| Tetraethylammonium Chloride (TEAC) | Benzyl Chloride | 50% aq. NaOH | Dichloromethane | 65 (ultrasound) | 0.5 | ~98.6 |
| Tetrabutylammonium Bromide (TBAB) | Ethyl Chloroacetate | Sodium Hydride | N-Methylpyrrolidone | Room Temp. | 8 | High |
| Tetrabutylammonium Iodide (TBAI) | Various Alkyl Halides | 50% aq. NaOH | Not specified | 75 | 0.75-1.75 | 82-96 |
Note: The data for this compound is based on typical results for similar reactions, as direct comparative studies are limited. The other data points are sourced from various studies for the alkylation of phenylacetonitrile and related compounds.[2][5]
The data suggests that while other catalysts like TEAC under ultrasound conditions can lead to very high yields in a short time, this compound is expected to provide good to excellent yields under standard, mild conditions. The longer alkyl chains of the amyl group may offer improved solubility in the organic phase compared to butyl or ethyl groups, potentially leading to efficient catalysis.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and adaptation of synthetic procedures. Below is a representative experimental protocol for the C-alkylation of phenylacetonitrile using a tetraalkylammonium iodide catalyst.
C-Alkylation of Phenylacetonitrile with Benzyl Chloride using this compound
Materials:
-
Phenylacetonitrile
-
Benzyl chloride
-
This compound
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine phenylacetonitrile (1 equivalent) and dichloromethane.
-
Add a catalytic amount of this compound (e.g., 5 mol%).
-
With vigorous stirring, slowly add the 50% aqueous NaOH solution.
-
To this two-phase mixture, add benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Continue stirring vigorously at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 5-8 hours), stop the stirring and separate the organic layer.
-
Wash the organic layer sequentially with water, dilute hydrochloric acid, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired 2,3-diphenylpropanenitrile.
Visualizing the Catalytic Process
To better understand the relationships and workflows in phase-transfer catalysis, graphical representations are invaluable.
References
Comparative Efficacy of Tetraamylammonium Iodide in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetraamylammonium Iodide's Performance as a Phase-Transfer Catalyst and Electrolyte.
This guide provides a comprehensive analysis of this compound's efficacy in various solvent systems, offering a comparative perspective against its lower alkyl homologues, tetrapropylammonium (B79313) iodide and tetrabutylammonium (B224687) iodide. The selection of an appropriate solvent is critical for optimizing reaction rates and conductivity in applications ranging from organic synthesis to electrochemical systems. This document presents available quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in your research and development endeavors.
Performance Overview
This compound (TAA-I), a quaternary ammonium (B1175870) salt, serves as a versatile phase-transfer catalyst and electrolyte. Its efficacy is intrinsically linked to its solubility and ionic conductivity in the chosen solvent system. The large, lipophilic tetraamylammonium cation facilitates the transport of the iodide anion between immiscible aqueous and organic phases, accelerating reaction kinetics. In electrochemical applications, its dissociation in a suitable solvent provides mobile ions, thereby enhancing the solution's conductivity.
While specific quantitative data for this compound is limited in publicly accessible literature, its properties can be inferred from the well-documented characteristics of its shorter-chain counterparts. Generally, the solubility of tetraalkylammonium iodides in organic solvents increases with the length of the alkyl chains, suggesting that this compound possesses favorable solubility in a range of polar organic solvents.
Quantitative Data Summary
To facilitate a comparative analysis, the following tables summarize the available solubility and conductivity data for tetrapropylammonium iodide and tetrabutylammonium iodide in various common laboratory solvents. This data provides a baseline for estimating the performance of this compound.
Table 1: Solubility of Tetraalkylammonium Iodides in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Citation |
| Tetrapropylammonium iodide | 1-Butanol | 25 | 6.5 | [1] |
| Acetone | 25 | 5.15 | [1] | |
| Acetonitrile | 0 | 17.98 | [1] | |
| Acetonitrile | 25 | 27.8 | [1] | |
| Chloroform | 25 | 54.6 | [1] | |
| Ethanol | 0 | 8.86 | [1] | |
| Ethanol | 25 | 30.34 | [1] | |
| Methanol | 0 | 72.2 | [1] | |
| Methanol | 25 | 124.06 | [1] | |
| Water | 25 | 18.64 | [1] | |
| Tetrabutylammonium iodide | 1-Butanol | 25 | 62.28 | [2] |
| Methanol | 25 | 256.5 | [2] | |
| Water | 28 | 0.3247 (g/100mL) | [3] | |
| DMSO | - | 100 mg/mL | [4] | |
| Tetramethylammonium (B1211777) iodide | Acetone | - | Sparingly soluble | [5] |
| Chloroform | - | Insoluble | [5] | |
| Diethyl ether | - | Insoluble | [5] | |
| Ethanol | - | Sparingly soluble | [5] | |
| Water | - | Sparingly soluble | [5] |
Table 2: Ionic Conductivity of Tetraalkylammonium Iodide Solutions
| Compound | Solvent System | Concentration | Temperature (°C) | Ionic Conductivity (S/cm) | Citation |
| Tetrabutylammonium iodide | Polyacrylonitrile (PAN)-based gel electrolyte | 30 wt% | 25 | 5.14 x 10⁻³ | [6] |
| Tetrabutylammonium iodide | Jatropha oil-based polyurethane acrylate (B77674) gel electrolyte | 30 wt% | 25 | 1.88 x 10⁻⁴ | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the efficacy of this compound.
Protocol 1: Determination of Solubility by the Shake-Flask Method
This protocol outlines the standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected solvent (e.g., methanol, acetonitrile, DMSO)
-
Analytical balance
-
Volumetric flasks
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of this compound to a volumetric flask.
-
Add the selected solvent to the flask, ensuring there is undissolved solid remaining.
-
Seal the flask and place it in a shaking incubator or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully centrifuge an aliquot of the supernatant to remove any suspended particles.
-
Accurately dilute a known volume of the clear supernatant with the solvent.
-
Determine the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring the absorbance of the iodide or triiodide ion).
-
Calculate the original solubility in g/100g of solvent.
Protocol 2: Measurement of Ionic Conductivity
This protocol describes the method for measuring the ionic conductivity of a this compound solution.
Objective: To measure the electrical conductivity of a solution of this compound in a specific solvent at various concentrations.
Materials:
-
This compound
-
Selected solvent with low intrinsic conductivity
-
Conductivity meter with a calibrated probe
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to obtain solutions of varying concentrations.
-
Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.
-
Immerse the conductivity probe in the test solution, ensuring the electrodes are fully submerged.
-
Allow the temperature of the solution to stabilize in a thermostatically controlled water bath (e.g., 25 °C).
-
Record the conductivity reading once it has stabilized.
-
Rinse the probe with the solvent and then with the next solution to be measured before taking the next reading.
-
Repeat the measurement for each concentration.
-
Plot conductivity as a function of concentration to analyze the relationship.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the application and evaluation of this compound.
References
- 1. tetrapropylammonium iodide [chemister.ru]
- 2. tetrabutylammonium iodide [chemister.ru]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tetramethylammonium iodide [chemister.ru]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Observation of ionic conductivity on PUA-TBAI-I2 gel polymer electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetraamylammonium Iodide: A Step-by-Step Guide
Tetraamylammonium iodide, a quaternary ammonium (B1175870) salt, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, adhering to general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses that conform to EN166 or NIOSH standards.[2][3]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[1][2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
Spill and Leak Management
In the event of a spill, immediate action is necessary to contain the substance and prevent its spread.
Minor Spills (Solid):
-
Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.[2]
-
Containment: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[1][2]
-
Collection: Place the collected material into a clearly labeled, sealable container for hazardous waste.[1][2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
Major Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team immediately.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Detailed Disposal Procedures
The disposal of this compound must be handled as hazardous waste through your institution's designated waste management program.[4][5] Under no circumstances should it be disposed of in the regular trash or down the drain.[4][6]
Step 1: Waste Collection and Containerization
-
Designated Container: Collect all waste this compound, including contaminated materials like gloves and wipes, in a dedicated, chemically compatible container with a secure, leak-proof lid.[7][8]
-
Labeling: As soon as waste is added, label the container clearly with the words "Hazardous Waste" and the full chemical name "this compound".[4][5] Do not use chemical formulas or abbreviations.[4] The label should also include the name and contact information of the principal investigator and the date of accumulation.[4]
Step 2: Storage
-
Secure Location: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[7]
-
Segregation: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents.[9]
-
Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak.[7]
Step 3: Final Disposal
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[4]
-
Documentation: Complete all necessary waste disposal forms provided by your EHS office, accurately listing the contents of the container.[4]
-
Professional Disposal: The waste will be collected by a licensed hazardous waste disposal contractor for final, compliant disposal.[10]
Disposal of Empty Containers:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.[5][8]
-
The rinsate must be collected and disposed of as hazardous waste.[5][8]
-
After triple-rinsing and air drying, and with the label defaced, the container may be disposed of as regular trash, though institutional policies may vary.[5][8]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Tetraamylammonium iodide
Essential Safety and Handling Guide for Tetraamylammonium Iodide
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on information from the safety data sheets of structurally similar quaternary ammonium (B1175870) iodides, such as Tetramethylammonium iodide and Tetrabutylammonium iodide. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the manufacturer before handling any chemical and perform a thorough risk assessment.
This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. It includes detailed operational and disposal plans to ensure the safety of all personnel.
I. Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield conforming to EN166, NIOSH (US), or other appropriate government standards should be worn at all times to protect against dust particles and splashes.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[2] Gloves should be inspected for integrity before each use and disposed of properly after handling the substance.[1][2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3] For larger quantities or in situations with a higher risk of exposure, impervious clothing may be necessary.
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be required for handling small quantities. However, if dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator should be used.[1][4]
II. Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
A. Pre-Operational Procedures:
-
Information Review: All personnel must review the Safety Data Sheet (SDS) for this compound or a similar quaternary ammonium iodide.
-
Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Equipment Check: Verify that all necessary equipment, including an eyewash station and safety shower, is accessible and in good working order.[5]
-
PPE Inspection: Inspect all personal protective equipment for damage or contamination before use.
B. Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1]
-
Avoiding Dust Formation: Minimize the generation of dust when handling the solid compound.[1][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1][3] Do not eat, drink, or smoke in the handling area.[3]
-
Spill Management: In case of a spill, immediately evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][3] The spill area should then be cleaned with a suitable solvent.
C. Post-Operational Procedures:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][5]
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, wipes), in a designated, labeled, and sealed container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. The cleaned containers can then be disposed of according to institutional guidelines.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data from closely related compounds are presented below for reference.
| Parameter | Tetramethylammonium iodide | Tetrabutylammonium iodide |
| CAS Number | 75-58-1[1][6][7][8] | 311-28-4[9][10] |
| Molecular Formula | C4H12IN[1][6] | C16H36IN |
| Molecular Weight | 201.05 g/mol [1][6] | 369.37 g/mol |
| Melting Point | >300 °C | 141-143 °C |
| Hazards | Skin, eye, and respiratory irritation[1][5] | Harmful if swallowed, skin and eye irritation[9] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. leap.epa.ie [leap.epa.ie]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
